molecular formula C14H11NO4 B11708573 4-Methylphenyl 4-nitrobenzoate CAS No. 15024-11-0

4-Methylphenyl 4-nitrobenzoate

Cat. No.: B11708573
CAS No.: 15024-11-0
M. Wt: 257.24 g/mol
InChI Key: VXCLPVZGTDMDND-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15024-11-0

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-methylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h2-9H,1H3

InChI Key

VXCLPVZGTDMDND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Key Chemical Characteristics of 4-Methylphenyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core chemical characteristics of 4-Methylphenyl 4-nitrobenzoate, a significant organic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its synthesis, characterization, and potential applications. We will explore its physicochemical properties, spectroscopic signature, and the rationale behind its synthetic pathway, providing a robust foundation for its use in advanced research and development projects.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as p-tolyl 4-nitrobenzoate, is an aromatic ester derived from the formal condensation of 4-nitrobenzoic acid and p-cresol. Its structure incorporates a nitro-functionalized acyl group and a methyl-substituted phenyl group, functionalities that dictate its chemical reactivity and physical properties.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization reactant reactant process process product product analysis analysis p_cresol p-Cresol in Ethanolic NaOH stir Stir at Room Temp (~3 hours) p_cresol->stir nitro_chloride 4-Nitrobenzoyl Chloride nitro_chloride->stir Add dropwise product_node Crude Product stir->product_node Precipitation wash_naoh Wash with NaOH(aq) wash_water Wash with Water wash_naoh->wash_water dry Air Dry wash_water->dry nmr NMR Spectroscopy dry->nmr product_node->wash_naoh

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature methods for the synthesis of nitrobenzoate derivatives. [1]

  • Reactant Preparation:

    • Dissolve p-cresol (1.0 equivalent) in a minimal amount of ethanol containing 1 N sodium hydroxide (1.1 equivalents). Stir until a homogenous solution of the sodium p-cresoxide is formed.

    • Prepare a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Reaction:

    • Cool the p-cresoxide solution in an ice bath to 0-5 °C.

    • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring cresoxide solution over 30 minutes. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3 hours. A precipitate of the product should form.

  • Workup and Purification:

    • Filter the resulting solid product using a Büchner funnel.

    • Wash the crude product sequentially with cold 5% NaOH solution to remove any unreacted p-cresol, followed by several portions of cold deionized water to remove residual NaOH and sodium chloride.

    • Air-dry the purified product. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed if higher purity is required.

  • Validation:

    • The identity and purity of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the dried solid should also be determined and compared to literature values, if available.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a distinct fingerprint for the molecule, with signals corresponding to the aromatic protons of the two different rings and the methyl group protons.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity / Coupling (J, Hz) Number of Protons Assignment Source
8.16 ddd, J = 8.6, 1.7, 0.5 2H Protons ortho to -NO₂ group [1]
7.97 ddd, J = 8.6, 1.4, 0.5 2H Protons meta to -NO₂ group [1]
7.29 - 6.86 m 4H Protons of the p-cresol ring [1]

| ~2.3 (expected) | s | 3H | -CH₃ protons | Inferred |

Note: The original source provides a complex multiplet description for the p-cresol protons. In a standard spectrum, one would expect two distinct doublets for this AA'BB' system.

Expected ¹³C NMR, IR, and Mass Spectra

While detailed experimental spectra are not universally published, the expected signals can be reliably predicted based on the molecular structure.

  • ¹³C NMR: The spectrum should show 11 distinct signals in the aromatic region (110-160 ppm), accounting for the symmetry in both rings, plus one signal for the ester carbonyl carbon (~165 ppm) and one signal for the methyl carbon in the aliphatic region (~21 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational modes will confirm the presence of the principal functional groups.

    • ~1730-1740 cm⁻¹: A strong C=O stretch, characteristic of an aromatic ester.

    • ~1520-1540 cm⁻¹ (asymmetric) & ~1340-1350 cm⁻¹ (symmetric): Two strong N-O stretches, definitive for the nitro group.

    • ~1250-1300 cm⁻¹ & ~1100-1150 cm⁻¹: C-O stretches associated with the ester linkage.

    • ~2900-3000 cm⁻¹: Aliphatic C-H stretches from the methyl group.

  • Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be expected at m/z = 257. Key fragmentation patterns would likely include the loss of the p-tolyloxy radical (•OC₆H₄CH₃) to give the 4-nitrobenzoyl cation at m/z = 150, and the formation of the p-cresol radical cation at m/z = 108.

Section 4: Potential Applications and Research Context

While this compound is not itself an approved therapeutic agent, its structural motifs suggest several avenues for investigation in drug discovery and materials science.

  • Intermediate for Medicinal Chemistry: The compound serves as a valuable scaffold. The nitro group can be readily reduced to an amine, which is a key functional group for introducing further diversity via amide coupling, sulfonylation, or reductive amination. This makes it a useful starting material for building libraries of novel compounds for biological screening.

  • Antimicrobial Research: Benzoic acid and its derivatives are well-known for their preservative and antimicrobial properties. [1]Furthermore, many nitroaromatic compounds exhibit antimicrobial and antiparasitic activity. Salicylanilide benzoates, for instance, have shown significant antibacterial properties. [1]Therefore, this compound is a logical candidate for screening against various bacterial and fungal strains.

  • Pro-drug Development: The ester linkage is potentially susceptible to hydrolysis by esterase enzymes in vivo. This presents an opportunity to design pro-drugs where the active component could be either 4-nitrobenzoic acid or p-cresol, released upon enzymatic cleavage.

Section 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment. While a specific safety data sheet (SDS) is not widely available, precautions can be inferred from related compounds like methyl 4-nitrobenzoate and 4-nitrobenzoic acid. [2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [4]Gloves should be inspected before use and disposed of properly after handling. [4]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. [5]Facilities should be equipped with an eyewash station and a safety shower. [5]* Handling: Avoid contact with skin, eyes, and clothing. [5]Minimize dust generation. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment. [4]

References

  • Google Patents. (n.d.).US4506089A - Preparation of methyl m-nitrobenzoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347154, this compound. Retrieved February 6, 2026, from [Link].

  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved February 6, 2026, from [Link]

  • Chemsrc. (2025). Methyl 4-nitrobenzoate | CAS#:619-50-1. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1513091, 4-Nitrobenzyl 4-methylbenzoate. Retrieved February 6, 2026, from [Link].

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41–42. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12083, Methyl 4-nitrobenzoate. Retrieved February 6, 2026, from [Link].

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved February 6, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for '...'[Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.).CN1066134C - New process for synthetising m-nitrobenzoic.
  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]

  • ChemSynthesis. (n.d.). phenyl 4-nitrobenzoate. Retrieved February 6, 2026, from [Link]

Sources

The 4-Nitrobenzoate Esters: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and applications of 4-nitrobenzoate esters.

Executive Summary

The 4-nitrobenzoate esters (alkyl 4-nitrobenzoates) represent a pivotal class of organic derivatives that bridged the gap between 19th-century industrial synthesis and 20th-century qualitative analysis.[1] Historically, they served as the primary "fingerprint" derivatives for identifying alcohols before the advent of NMR and IR spectroscopy. In modern drug development, they function as essential precursors for local anesthetics (benzocaine, procaine) and as rigid scaffolds in X-ray crystallography for determining absolute configuration.

This guide analyzes their historical trajectory, provides validated synthetic protocols, and details their role in contemporary structural biology.

Historical Context: From Anesthetics to Analytics

The significance of 4-nitrobenzoate esters stems from two distinct historical eras: the Anesthetic Revolution (1890–1905) and the Era of Systematic Identification (1930–1970) .

The Anesthetic Precursor (1890s)

The industrial relevance of ethyl 4-nitrobenzoate was established during the race to find non-addictive alternatives to cocaine.

  • Discovery: The esterification of 4-nitrobenzoic acid was a known transformation by the late 19th century, utilizing the Fischer Speier esterification (1895).

  • The "Novocaine" Link: Alfred Einhorn (1905) synthesized Procaine (Novocaine), the first major injectable local anesthetic. The synthesis relies on the reduction of 4-nitrobenzoate esters to 4-aminobenzoates.[1] Ethyl 4-nitrobenzoate is the direct precursor to Benzocaine (ethyl 4-aminobenzoate).[1]

The "Derivatization" Era (Shriner & Fuson)

Before mass spectrometry, organic chemists identified unknown liquids by converting them into solid crystalline derivatives with sharp melting points.

  • Why 4-Nitrobenzoates? The nitro group (

    
    ) at the para position induces strong intermolecular 
    
    
    
    -
    
    
    stacking and dipole interactions.[1] This forces otherwise liquid alcohols (e.g., 1-propanol) to form high-melting solids (propyl 4-nitrobenzoate, MP: 35°C), allowing for easy identification.[1]
  • The Gold Standard: The method became canonized in the text The Systematic Identification of Organic Compounds by Shriner and Fuson, making 4-nitrobenzoyl chloride a standard reagent in every academic lab for decades.

Historical Timeline Visualization

History_Timeline Start 1875: Benzoic Acid Preservative Action Fischer 1895: Fischer Esterification Standardized Synthesis Start->Fischer Benzocaine 1900s: Benzocaine Synthesis (Ethyl 4-nitrobenzoate reduction) Fischer->Benzocaine Industrial Scale Shriner 1935: Shriner & Fuson Standard Identification Method Benzocaine->Shriner Reagent Availability Modern 2000s: Crystallography & Terahertz Polarizers Shriner->Modern Structural Biology

Figure 1: The historical evolution of 4-nitrobenzoate esters from industrial intermediates to analytical standards.[1]

Chemical Properties & Structural Utility[2]

The "Crystallinity Effect"

The 4-nitrobenzoate moiety is a "crystallization chaperone." The planar benzene ring coupled with the electron-withdrawing nitro group creates a rigid dipole.

  • Dipole Moment: ~4.0 D (due to the

    
     group).
    
  • Lattice Packing: Promotes centrosymmetric pairing in crystals, often raising melting points by 40–80°C compared to the parent alcohol or unsubstituted benzoate.

Data: Melting Points of Common Derivatives

The following table illustrates why these esters were critical for identification. Note the distinct melting points for isomeric alcohols.

Alcohol SubstrateBenzoate MP (°C)4-Nitrobenzoate MP (°C) 3,5-Dinitrobenzoate MP (°C)
MethanolLiquid96 108
EthanolLiquid57 93
1-PropanolLiquid35 74
2-PropanolLiquid110 122
tert-ButanolLiquid116 142
Benzyl AlcoholLiquid85 113

Table 1: Comparison of melting points for benzoate derivatives. The 4-nitrobenzoates provide sharp, distinguishable solids for liquid alcohols.[1]

Validated Synthetic Protocols

Two primary methods are employed: the Acid Chloride Method (for analytical derivatization) and the Fischer Esterification (for bulk synthesis/intermediates).

Protocol A: The Schotten-Baumann Derivatization

Purpose: Identification of small-scale alcohol samples (10–50 mg).[1]

Reagents:

  • Unknown Alcohol (0.5 mL)

  • 4-Nitrobenzoyl chloride (0.5 g)[1]

  • Pyridine (anhydrous) or 10% NaOH (Schotten-Baumann conditions)[1]

Step-by-Step Workflow:

  • Dissolution: In a dry test tube, dissolve 0.5 g of 4-nitrobenzoyl chloride in 3.0 mL of anhydrous pyridine (Caution: Exothermic).

  • Addition: Add 0.2–0.5 mL of the unknown alcohol.

  • Reflux: Heat the mixture gently on a steam bath for 5–10 minutes. The pyridine acts as both solvent and acid scavenger (forming pyridinium chloride).

  • Quench: Pour the reaction mixture into 10 mL of ice-cold dilute HCl. This neutralizes the pyridine and precipitates the ester.

  • Purification: Filter the solid ester. Recrystallize from ethanol or an ethanol-water mixture.[1]

  • Validation: Dry the crystals and determine the melting point. Compare with literature values (Table 1).

Protocol B: Industrial Fischer Esterification

Purpose: Synthesis of Ethyl 4-nitrobenzoate (Benzocaine Precursor).[1]

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

Reaction_Mechanism Acid 4-Nitrobenzoic Acid Protonation Protonation of Carbonyl Oxygen Acid->Protonation H2SO4 Ethanol Ethanol (Excess) Attack Nucleophilic Attack by Ethanol Ethanol->Attack Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Water Tetrahedral->Elimination Ester Ethyl 4-nitrobenzoate Elimination->Ester

Figure 2: Mechanism of the acid-catalyzed Fischer esterification of 4-nitrobenzoic acid.[1]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser.

  • Charge: Add 15.0 g of 4-nitrobenzoic acid, 30 mL of absolute ethanol, and 1.5 mL of concentrated sulfuric acid (

    
    ).
    
  • Reflux: Heat at reflux for 1–2 hours. The solution should become clear as the acid dissolves and reacts.

  • Workup: Cool the mixture and pour into 150 mL of ice water. The ester will precipitate immediately as a pale yellow solid.

  • Neutralization: Wash the solid with 5%

    
     solution to remove unreacted acid.[1]
    
  • Yield: Expected yield >90%. MP: 57°C.[1][2]

Modern Applications in Structural Biology

While qualitative analysis has been replaced by spectroscopy, 4-nitrobenzoates remain vital in X-ray Crystallography .[1]

Absolute Configuration Determination

Determining the absolute stereochemistry (R vs. S) of a light-atom molecule (C, H, O, N) is difficult because these atoms do not scatter X-rays anomalously.

  • The Solution: Derivatizing a chiral alcohol with 4-nitrobenzoic acid creates a crystalline lattice.[1]

  • Rigid Scaffold: The nitrobenzoate group is planar and rigid, reducing thermal motion (B-factors) in the crystal lattice, which improves resolution.

  • Terahertz Polarizers: Recent studies (e.g., Acta Cryst.[1] 2009) have shown that single crystals of methyl 4-nitrobenzoate exhibit high anisotropy, acting as efficient polarizers for terahertz radiation due to the parallel alignment of the nitro groups.

References

  • Shriner, R. L., & Fuson, R. C. (1948).[1] The Systematic Identification of Organic Compounds. Wiley.[1] (The foundational text establishing p-nitrobenzoates as standard derivatives).[1]

  • Einhorn, A. (1905).[1] "Ueber die Chemie der localanästhetica." Münchener Medizinische Wochenschrift, 52, 815-820.[1] (Primary source for the industrial relevance of the ester).

  • Ramishvili, T., et al. (2021).[1] "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts." Advances in Chemical Engineering and Science, 11, 251-262.[1][3]

  • Wu, H., et al. (2009).[1] "Methyl 4-nitrobenzoate."[1][4][5] Acta Crystallographica Section E, E65, o3088.[1] (Crystallographic data and terahertz applications).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard source for the Schotten-Baumann and Fischer protocols).[1]

Sources

Executive Summary: The p-Cresol Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to the Chemistry of p-Cresol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

p-Cresol (4-methylphenol) is more than a simple phenolic building block; it is a "privileged scaffold" in industrial and pharmaceutical chemistry.[1] Its unique electronic structure—defined by the synergistic electron-donating effects of the hydroxyl group and the para-methyl group—creates a specific reactivity profile that directs electrophilic substitution almost exclusively to the ortho positions.

This guide moves beyond basic textbook definitions to explore the practical chemistry of p-cresol. We will examine its transformation into high-value antioxidants (like BHT), its metabolic activation into reactive quinone methides, and the precise synthetic protocols required to functionalize this molecule efficiently.[1]

Electronic Structure & Reactivity Profile

To manipulate p-cresol effectively, one must understand the electronic "push-pull" dynamics of the ring.

  • The Hydroxyl Group (-OH): A strong activator and ortho, para-director.[1] Since the para position is blocked by a methyl group, electrophilic attack is channeled to the two equivalent ortho positions (C2 and C6).

  • The Methyl Group (-CH3): A weak activator.[1] Crucially, the benzylic hydrogens are susceptible to radical abstraction, leading to oxidation pathways that generate quinone methides.[1]

Visualizing Reactivity

The following diagram maps the critical reactive sites on the p-cresol scaffold.

PCresolReactivity PCresol p-Cresol (4-Methylphenol) Ortho Ortho-Positions (C2, C6) Site of Electrophilic Substitution (Alkylation, Halogenation) PCresol->Ortho Electronic Activation OH_Group Hydroxyl Group Nucleophilic Center Ester/Ether Formation PCresol->OH_Group Functionalization Methyl Para-Methyl Group Benzylic Oxidation Site Precursor to Quinone Methide PCresol->Methyl Oxidation/Radical Attack

Caption: Reactivity map of p-cresol showing the three distinct zones for chemical modification.[1]

Key Synthetic Transformations

Friedel-Crafts Alkylation: Synthesis of BHT

The most commercially significant derivative of p-cresol is Butylated Hydroxytoluene (BHT).[1] This transformation utilizes the high electron density at the ortho positions.

  • Mechanism: Acid-catalyzed generation of a tert-butyl carbocation from isobutylene, followed by electrophilic aromatic substitution at the C2 and C6 positions.[1]

  • Catalytic Choice: Sulfuric acid is the traditional catalyst, but modern protocols often employ solid acid catalysts (e.g., cation-exchange resins) to simplify purification and reduce corrosion.[1]

Oxidation and Quinone Methide Formation

A critical aspect of p-cresol chemistry—particularly in toxicology and drug metabolism—is its oxidation.[1]

  • Radical Abstraction: A hydrogen atom is abstracted from the phenolic -OH or the benzylic -CH3.[1]

  • Rearrangement: This forms a radical intermediate that can disproportionate or further oxidize to form p-Quinone Methide (p-QM) .[1]

  • Reactivity: p-QM is a potent Michael acceptor.[1] In biological systems, it rapidly alkylates cellular nucleophiles (like Glutathione or DNA), leading to toxicity.[1] In synthesis, this intermediate can be trapped to form complex functionalized derivatives.[1]

QuinoneMethide PCresol p-Cresol Radical Phenoxy Radical Intermediate PCresol->Radical -1e-, -H+ (Oxidation) QM p-Quinone Methide (Reactive Electrophile) Radical->QM -1e-, -H+ (Disproportionation) Adduct Nucleophilic Adduct (e.g., Glutathione Conjugate) QM->Adduct + Nucleophile (Nu-H)

Caption: Pathway of p-cresol oxidation to the reactive Quinone Methide intermediate and subsequent trapping.[1][2]

Detailed Experimental Protocols

These protocols are designed for laboratory-scale validation. Ensure all safety measures (fume hood, PPE) are strictly followed due to the corrosive nature of reagents.

Protocol A: Synthesis of 2,6-Di-tert-butyl-4-methylphenol (BHT)

This protocol demonstrates the "blocking" of ortho-positions to create a sterically hindered phenol.[1]

Reagents:

  • p-Cresol (10.8 g, 0.1 mol)[1]

  • Isobutylene gas (or tert-butyl alcohol/H2SO4 equivalent)[1]

  • Sulfuric Acid (conc., 0.5 mL) or Amberlyst-15 (1.0 g)[1]

  • Solvent: Dichloromethane (DCM) or neat conditions (industrial standard).[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, thermometer, and reflux condenser.

  • Loading: Charge the flask with p-cresol and catalyst. Heat to 60–70 °C to melt the p-cresol if neat, or dissolve in DCM.[1]

  • Addition: Slowly bubble Isobutylene gas into the mixture. Maintain temperature between 60–70 °C. The reaction is exothermic; control the rate of gas addition to prevent thermal runaway.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). p-Cresol (Rf ~0.[1]4) will disappear, and the mono-alkylated intermediate will transiently appear before converting to the di-alkylated product (BHT, Rf ~0.8).[1]

  • Quenching: Once conversion is complete (~2-4 hours), cool the mixture. If using H2SO4, wash with saturated NaHCO3 solution.[1] If using Amberlyst-15, filter off the catalyst.[1]

  • Purification: Recrystallize the crude solid from ethanol or aqueous ethanol.

  • Yield: Expect 85–95% yield of white crystals (mp 69–70 °C).

Protocol B: Ortho-Acylation (Friedel-Crafts)

Used to introduce carbonyl functionality for further drug scaffold elaboration.[1]

Reagents:

  • p-Cresol (10 mmol)[1]

  • Organic Acid (e.g., Propionic acid, 12 mmol)[1]

  • Lewis Acid Catalyst: Methanesulfonic acid (MSA) or SnCl4.[1]

Step-by-Step Workflow:

  • Mixing: In a reaction vessel, mix p-cresol and the organic acid.

  • Catalysis: Add MSA (1.0 mL) dropwise.

  • Reaction: Heat the mixture to 80 °C (or use microwave irradiation at 300W for 3-5 mins for rapid synthesis).

  • Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[1]

  • Isolation: Dry organic layer over MgSO4, concentrate in vacuo. Purify via column chromatography.[1]

Data Summary: Physical & Toxicological Properties

PropertyValue / DescriptionRelevance
Molecular Weight 108.14 g/mol Low MW allows high permeability (BBB penetrant).[1]
Boiling Point 201.9 °CHigh boiling point requires vacuum distillation for purification.[1]
pKa ~10.3Weakly acidic; requires strong bases for deprotonation.[1]
Major Metabolites p-Cresyl sulfate, p-Cresyl glucuronideUremic toxins; markers in kidney disease.[1][3]
Toxicity Mechanism Quinone Methide formationCovalent binding to proteins/DNA leads to cytotoxicity.[1]

Pharmaceutical & Industrial Relevance[1][4]

Antioxidant Mechanism

BHT and related p-cresol derivatives function as chain-breaking antioxidants .[1] The bulky tert-butyl groups at the ortho positions sterically hinder the hydroxyl group, preventing direct reaction with many reagents but allowing the abstraction of the phenolic hydrogen by free radicals (ROO•). The resulting phenoxy radical is stable due to resonance and steric protection, effectively stopping the radical chain reaction.

Drug Development Insight

While p-cresol itself is often a toxic metabolite (uremic toxin), its scaffold is modified in drug discovery to modulate potency.[1]

  • Linker Strategy: The ortho positions are frequently used as attachment points for pharmacophores in kinase inhibitors, leveraging the rigid geometry of the benzene ring.

  • Metabolic Blocking: Replacing the benzylic hydrogens (e.g., with fluorine or methyl groups) prevents quinone methide formation, improving the safety profile of p-cresol-derived drug candidates.

References

  • Wikipedia . Butylated hydroxytoluene (BHT).[1][4][5][6][7] Retrieved from [Link][1]

  • National Institutes of Health (NIH) .[1] Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Retrieved from [Link]

  • MDPI . p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation. Retrieved from [Link][1][8]

  • ACS Publications . Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. Retrieved from [Link][1]

  • ResearchGate . ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids. Retrieved from [Link]

  • Oxford Academic . Selective Oxidative Coupling of p-Cresol Producing an ortho-ortho Direct-linked Dimer. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Methylphenyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methylphenyl 4-nitrobenzoate (also known as p-tolyl p-nitrobenzoate). Unlike aliphatic esterifications, the reaction between phenols and carboxylic acids requires activation due to the lower nucleophilicity of the phenolic hydroxyl group.[1]

This guide utilizes a Nucleophilic Acyl Substitution via an acid chloride intermediate (Schotten-Baumann type conditions in organic solvent). This method is selected for its high yield, operational simplicity, and suitability for parallel synthesis libraries in drug discovery.

Key Parameters:

  • Reaction Time: 3–4 Hours

  • Expected Yield: 85–92%[2]

  • Purity Target: >98% (HPLC/NMR)

  • Physical State: White Crystalline Solid

Retrosynthetic Analysis & Mechanism

Strategic Disconnection

The target molecule is an ester derived from a phenol (p-cresol) and an electron-deficient benzoic acid (p-nitrobenzoic acid). Direct Fischer esterification is inefficient here due to the equilibrium constant and the poor nucleophilicity of the phenol.[1] Therefore, the strategy relies on activating the acid component as an acyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phenol on the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base (Pyridine or Triethylamine) is essential to:

  • Neutralize the HCl byproduct (driving the equilibrium).[3]

  • Act as a nucleophilic catalyst (in the case of Pyridine), forming a reactive N-acylpyridinium intermediate.

ReactionMechanism Reagents Reagents 4-Nitrobenzoyl Chloride + p-Cresol Intermediate Intermediate Tetrahedral Adduct (Acyl-Pyridinium) Reagents->Intermediate Nucleophilic Attack (Base Catalyzed) Transition Elimination Loss of Cl- / PyH+ Intermediate->Transition Collapse Product Product 4-Methylphenyl 4-nitrobenzoate Transition->Product Ester Bond Formation

Figure 1: Mechanistic pathway for the base-mediated esterification of phenols.

Safety & Handling (Critical)

ReagentHazard ClassSpecific Warning
p-Cresol Toxic, CorrosiveRapidly absorbed through skin. Causes severe burns.[4][5][6] Use double nitrile gloves.
4-Nitrobenzoyl Chloride Corrosive, LachrymatorReacts violently with moisture to release HCl gas. Open only in a fume hood.
Dichloromethane (DCM) Carcinogen (Suspected)Volatile. Use in well-ventilated hood.
Pyridine Flammable, ToxicDistinctive unpleasant odor. Causes male sterility (suspected).

Experimental Protocol

Materials Checklist
  • Starting Material A: 4-Nitrobenzoyl chloride (FW: 185.56)

  • Starting Material B: p-Cresol (4-Methylphenol) (FW: 108.14)

  • Base/Catalyst: Pyridine (Anhydrous) or Triethylamine (TEA) + DMAP (cat.)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Workup: 1M HCl, Saturated NaHCO₃, Brine, MgSO₄

Stoichiometry Table
ComponentEquiv.Mmol (Scale)Mass/VolRole
p-Cresol 1.010.0 mmol1.08 gNucleophile
4-Nitrobenzoyl Chloride 1.111.0 mmol2.04 gElectrophile
Triethylamine (TEA) 1.515.0 mmol~2.1 mLBase (HCl Scavenger)
DMAP 0.050.5 mmol61 mgCatalyst (Optional)
DCM N/AN/A40 mLSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Solubilization: Add p-Cresol (1.08 g) and DCM (20 mL) . Add Triethylamine (2.1 mL) and DMAP (61 mg) . Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath (0°C) for 10 minutes.

    • Expert Insight: Cooling controls the exotherm upon acid chloride addition, preventing side reactions (e.g., polymerization or decomposition).

  • Addition: Dissolve 4-Nitrobenzoyl chloride (2.04 g) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride salts) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 3 hours .

    • Validation: Monitor by TLC (Solvent: 20% Ethyl Acetate in Hexanes). The p-cresol spot (lower Rf) should disappear.

  • Quenching: Add 10 mL of water to the reaction mixture to hydrolyze any excess acid chloride. Stir vigorously for 5 minutes.

Workup and Purification Workflow

WorkupFlow ReactionMix Crude Reaction Mixture (DCM + Precipitate) Filter Filtration (Optional) Remove bulk salts ReactionMix->Filter SepFunnel Separatory Funnel (DCM Layer vs Aqueous) Filter->SepFunnel Wash1 Wash 1: 1M HCl (2x) Removes: Pyridine/TEA/DMAP SepFunnel->Wash1 Organic Phase Wash2 Wash 2: Sat. NaHCO3 (2x) Removes: 4-Nitrobenzoic acid Wash1->Wash2 Organic Phase Wash3 Wash 3: Brine Removes: Residual Water Wash2->Wash3 Organic Phase Drying Dry Organic Layer (MgSO4 or Na2SO4) Wash3->Drying Evap Rotary Evaporation Yields Crude Solid Drying->Evap Recryst Recrystallization Solvent: Ethanol Evap->Recryst

Figure 2: Purification logic tree ensuring removal of amine bases and unreacted acids.

Purification Protocol:

  • Transfer the organic layer to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 20 mL). This protonates the amine base, moving it to the aqueous layer.

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 20 mL). This converts unreacted 4-nitrobenzoic acid (hydrolysis byproduct) into its water-soluble salt.

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude white/yellowish solid.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to RT, then to 4°C. Filter the white needles.

Characterization & Validation

To confirm the identity of the synthesized product, compare experimental data against these standard values.

NMR Spectroscopy (¹H-NMR, 400 MHz, CDCl₃)
  • δ 8.30–8.40 (m, 4H): Characteristic AA'BB' system of the p-nitrobenzoate ring. The protons ortho to the nitro group are highly deshielded.

  • δ 7.10–7.30 (m, 4H): AA'BB' system of the p-tolyl ring.

  • δ 2.40 (s, 3H): Singlet corresponding to the methyl group on the p-tolyl ring.

Infrared Spectroscopy (FT-IR)
  • 1735–1745 cm⁻¹: Strong C=O stretch (Ester).

  • 1525 cm⁻¹ & 1350 cm⁻¹: N-O stretches (Nitro group, asymmetric and symmetric).

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 105–109°C (Note: Literature values for similar esters vary; p-tolyl esters typically melt higher than their methyl counterparts [96°C]).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Moisture in reagentsEnsure acid chloride is not hydrolyzed. Use anhydrous DCM and fresh bottle of acid chloride.
Oil instead of Solid Impurities (Cresol)Residual p-cresol lowers MP. Recrystallize again from EtOH/Water (9:1).
Yellow Coloration Nitro-impuritiesNitro compounds can be yellow.[4] Wash thoroughly with NaHCO₃ to remove free nitrobenzoic acid.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B., & March, J. (2007).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Synthesis of p-tolyl 4-nitrobenzoate (Procedure Verification): ResearchGate Snippet 1.6 - Citing synthesis of compound 5d (p-tolyl-4-nitrobenzoate) as a white solid with 85% yield.

  • Safety Data - 4-Nitrobenzoyl Chloride: Fisher Scientific SDS.

  • p-Cresol Properties: PubChem Compound Summary for p-Cresol.

Sources

The Versatile Role of 4-Methylphenyl 4-nitrobenzoate in Modern Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the applications of 4-Methylphenyl 4-nitrobenzoate in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical laboratory applications. Herein, we will delve into the synthesis, key reactivity, and utility of this versatile reagent, providing not just step-by-step protocols but also the causal reasoning behind the experimental choices.

Introduction: Unveiling the Potential of a Bifunctional Reagent

This compound, also known as p-tolyl 4-nitrobenzoate, is an aromatic ester possessing a unique combination of functional groups that render it a valuable tool in the synthetic organic chemist's arsenal. Its structure features a p-cresol-derived phenolic portion and a 4-nitrobenzoyl acyl group. This arrangement confers upon the molecule a dual reactivity profile: the electron-withdrawing nitro group activates the carbonyl carbon towards nucleophilic attack, making the 4-methylphenoxy group a good leaving group, while the molecule as a whole can serve as a building block for more complex structures.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₄PubChem[1]
Molecular Weight257.24 g/mol PubChem[1]
AppearanceSolid-
IUPAC Name(4-methylphenyl) 4-nitrobenzoatePubChem[1]

I. Synthesis of this compound: A Practical Laboratory Protocol

The preparation of this compound is a straightforward esterification reaction. The following protocol is based on established methods for the synthesis of nitrobenzoate esters.[2]

Protocol 1: Synthesis via Acylation of p-Cresol

This protocol details the synthesis of this compound from readily available starting materials, p-cresol and 4-nitrobenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Product p_cresol p-Cresol reaction_node + p_cresol->reaction_node nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride nitrobenzoyl_chloride->reaction_node base NaOH (aq) base->reaction_node Base product This compound salt NaCl reaction_node->product reaction_node->salt caption Synthesis of this compound.

Caption: Synthesis of this compound.

Materials and Reagents:

  • p-Cresol

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-cresol (1.0 equivalent) in a 1 N solution of sodium hydroxide in a mixture of ethanol and water. Stir the solution at room temperature until the p-cresol has completely dissolved to form the sodium p-cresolate salt. The formation of the more nucleophilic phenoxide is crucial for an efficient reaction.

  • Acylation: Cool the solution in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a suitable organic solvent like dichloromethane. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred p-cresolate solution using a dropping funnel over a period of 30 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% aqueous NaOH solution to remove any unreacted p-cresol, followed by deionized water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.

    • Determine the melting point of the purified product and characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

II. Application as an Acylating Agent for Amide Synthesis

The electron-withdrawing nitro group on the benzoyl moiety of this compound significantly enhances the electrophilicity of the carbonyl carbon. This makes the 4-methylphenoxide a good leaving group, enabling the compound to act as an efficient acylating agent for various nucleophiles, particularly amines, to form amides. This application is of great importance in the synthesis of pharmaceuticals and other fine chemicals where amide bond formation is a key step.

Mechanism of Acylation:

Acylation_Mechanism reactant 4-Methylphenyl 4-nitrobenzoate intermediate Tetrahedral Intermediate reactant->intermediate + Nucleophile nucleophile R-NH₂ (Amine) nucleophile->intermediate product N-R-4-nitrobenzamide intermediate->product Collapse leaving_group 4-Methylphenol intermediate->leaving_group Elimination caption Mechanism of Amide Synthesis.

Caption: Mechanism of Amide Synthesis.

Protocol 2: Synthesis of N-Benzyl-4-nitrobenzamide

This protocol provides a representative example of the use of this compound as an acylating agent for the synthesis of an amide, N-benzyl-4-nitrobenzamide.

Materials and Reagents:

  • This compound

  • Benzylamine

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), optional

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent.

  • Amine Addition: Add benzylamine (1.1 equivalents) to the solution. If desired, a non-nucleophilic base (1.2 equivalents) can be added to scavenge the p-cresol byproduct, although the reaction can often proceed without it.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting ester and the formation of the less polar amide product. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess amine and any added base, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude amide.

  • Purification: The crude N-benzyl-4-nitrobenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated by comparing the melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with literature values for N-benzyl-4-nitrobenzamide.

III. Potential Application in Antimicrobial and Disinfectant Formulations

Recent studies have highlighted the potential of nitrobenzoate derivatives as antimicrobial and disinfectant agents.[2] The presence of the nitro group is often associated with antimicrobial activity in various classes of compounds. While extensive studies on this compound are still emerging, preliminary findings suggest its promise in this area.

Hypothesized Mechanism of Action: The antimicrobial activity of nitroaromatic compounds is often attributed to their ability to undergo bioreduction within microbial cells, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can cause oxidative stress and damage to cellular macromolecules such as DNA and proteins, ultimately leading to cell death.

Protocol 3: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria, adapted from standard microbiology protocols.[3][4]

Materials and Reagents:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth with DMSO)

Equipment:

  • Incubator

  • Micropipettes

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a specific cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with medium and DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

The results of the MIC assay can be presented in a table comparing the activity of this compound with a standard antibiotic against different bacterial strains.

Comparative Antimicrobial Activity (Hypothetical Data):

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound1632
Ampicillin0.58

IV. Potential as a Building Block in Materials Science

Aromatic esters with rigid cores and polar functional groups are often investigated for their potential applications in materials science, particularly in the field of liquid crystals. While specific applications of this compound in liquid crystal synthesis are not extensively documented, its structural features—a rigid biphenyl-like core and a polar nitro group—suggest its potential as a mesogenic building block or a component in the synthesis of liquid crystalline polymers.[5][6]

Conceptual Workflow for Liquid Crystal Polymer Synthesis:

LC_Polymer_Synthesis start 4-Methylphenyl 4-nitrobenzoate step1 Functionalization (e.g., addition of a polymerizable group) start->step1 monomer Liquid Crystalline Monomer step1->monomer step2 Polymerization monomer->step2 polymer Liquid Crystalline Polymer step2->polymer caption Conceptual pathway to liquid crystalline polymers.

Caption: Conceptual pathway to liquid crystalline polymers.

Further research is warranted to explore the synthesis and characterization of liquid crystals and liquid crystalline polymers derived from this compound.

Conclusion

This compound is a readily accessible and versatile compound with significant potential in organic synthesis and beyond. Its utility as an acylating agent for the formation of amide bonds is a cornerstone of its application, providing a reliable method for the synthesis of a wide range of organic molecules. Furthermore, its emerging role as a potential antimicrobial agent opens up new avenues for research in medicinal chemistry and drug development. The structural characteristics of this molecule also suggest untapped potential in the field of materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to inspire further exploration of its applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. [Link]

  • Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Innovare Academic Sciences. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • PubChem. N-Benzyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Acta Scientific Pharmaceutical Sciences, 8(6), 33-35. [Link]

  • Wu, H. et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096. [Link]

  • Kawatsuki, N. et al. (2013). Synthesis and Photoinduced Reorientation of Liquid Crystalline Polymers with Phenyl Thiobenzoate Side Groups. Macromolecules, 46(6), 2092-2099. [Link]

  • Khan, K. M. et al. (2015). A facile and efficient protocol for the synthesis of N-acyl/aroyl benzamides. RSC Advances, 5(109), 89939-89947. [Link]

  • Sharma, G., Kumar, A., & Sharma, S. (2012). A facile one-pot synthesis of amides from aldehydes and amines. Tetrahedron Letters, 53(24), 3054-3057. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Yamashita, K. et al. (2020). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers, 12(11), 2533. [Link]

  • PubChem. p-Cresol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Use of 4-Methylphenyl 4-nitrobenzoate as a chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methylphenyl 4-nitrobenzoate as a Dual-Functional Scaffold in Medicinal Chemistry & Materials Science

Part 1: Executive Summary & Technical Rationale

This compound (CAS: 15024-11-0), also known as p-tolyl p-nitrobenzoate, is a high-value chemical intermediate characterized by its latent bifunctionality. Unlike simple alkyl benzoates, this diaryl ester possesses two distinct aromatic domains—an electron-deficient nitrobenzoate ring and an electron-rich p-tolyl moiety—linked by a labile ester bridge.

Why Use This Intermediate?

  • Regioselective Rearrangement: It serves as a premier substrate for the Fries Rearrangement , providing direct access to ortho-hydroxybenzophenones. These structures are "privileged scaffolds" in drug discovery, serving as precursors for xanthones, UV-absorbers, and kinase inhibitors.

  • Mesogenic Precursor: Upon reduction of the nitro group, the resulting amine (4-methylphenyl 4-aminobenzoate) exhibits the rigid rod-like structure essential for Liquid Crystalline (LC) polymers and anisotropic materials.

  • Kinetic Probe: The compound acts as a robust substrate for studying substituent effects in ester hydrolysis, offering a distinct UV-chromophore shift upon cleavage.

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name This compound
Common Name p-Tolyl p-nitrobenzoate
CAS Number 15024-11-0
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 98–100 °C
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Key Functional Groups Nitro (reducible), Ester (labile/rearrangeable), Tolyl (electron-rich)

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Functionalized Benzophenones via Fries Rearrangement

Objective: To transform this compound into (2-hydroxy-5-methylphenyl)(4-nitrophenyl)methanone. This reaction migrates the acyl group to the ortho position of the phenolic ring, creating a hydrogen-bonded ketone characteristic of UV-stabilizers and bioactive chelators.

Mechanism: Lewis acid-mediated generation of an acylium ion followed by Electrophilic Aromatic Substitution (EAS).

Materials:

  • Substrate: this compound (1.0 eq, 2.57 g, 10 mmol)

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (3.0 eq, 4.0 g)

  • Solvent: Chlorobenzene (anhydrous) or Nitrobenzene (for higher T)

  • Quench: 1M HCl, Ice

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Dissolution: Add this compound (10 mmol) and 20 mL of anhydrous chlorobenzene. Stir until dissolved.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add AlCl₃ (30 mmol) portion-wise over 10 minutes. Note: Evolution of HCl gas may occur; perform in a fume hood.

  • Reaction:

    • Kinetic Control (para-migration): Stir at 25°C for 12 hours. (Less favored due to p-methyl block).

    • Thermodynamic Control (ortho-migration): Heat to 120°C for 4 hours . The solution will turn dark orange/red as the aluminum complex forms.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl. Stir vigorously to hydrolyze the aluminum complex.

  • Isolation: Extract the aqueous mixture with Dichloromethane (3 x 30 mL). Wash combined organics with water (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Water (9:1) to obtain yellow needles.

Expected Yield: 65–75% Validation: IR spectroscopy will show a shift in carbonyl stretching from ~1735 cm⁻¹ (ester) to ~1630 cm⁻¹ (H-bonded ketone).

Protocol B: Chemoselective Reduction to 4-Methylphenyl 4-aminobenzoate

Objective: To reduce the nitro group to an amine without cleaving the ester linkage. This product is a "Mesogenic Core" used in liquid crystal synthesis.

Materials:

  • Substrate: this compound (1.0 eq, 2.57 g, 10 mmol)

  • Catalyst: 10% Pd/C (5 wt% loading) or Iron Powder (stoichiometric)

  • Solvent: Ethyl Acetate (EtOAc) / Ethanol (1:1)

  • Hydrogen Source: H₂ Balloon or Ammonium Formate

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Preparation: In a 250 mL hydrogenation flask, dissolve the substrate (10 mmol) in 50 mL of EtOAc/Ethanol (1:1).

  • Catalyst Loading: Carefully add 10% Pd/C (250 mg) under an inert atmosphere (Nitrogen purge). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at Room Temperature for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (UV active, less polar) will disappear, replaced by a fluorescent, more polar amine spot (ninhydrin active).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate to dryness. The resulting off-white solid is usually pure enough for polymerization.

Alternative (Iron/Acetic Acid): If halogenated substituents are present (risk of dehalogenation with Pd), use Iron powder (5 eq) in Acetic Acid/Ethanol at reflux for 2 hours.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent utility of the scaffold: Path A leads to medicinal chemistry targets (Benzophenones), while Path B leads to materials science targets (Mesogens).

ReactionPathways cluster_legend Application Domains Start 4-Methylphenyl 4-nitrobenzoate (CAS: 15024-11-0) Intermediate_A Acylium Ion Intermediate Start->Intermediate_A Fries Rearrangement AlCl3, 120°C Product_B 4-Methylphenyl 4-aminobenzoate (LC Mesogen) Start->Product_B Nitro Reduction H2, Pd/C, EtOAc Product_A Hydroxybenzophenone (Medicinal Scaffold) Intermediate_A->Product_A Ortho-Migration & Hydrolysis UV Filters\nKinase Inhibitors UV Filters Kinase Inhibitors Product_A->UV Filters\nKinase Inhibitors Liquid Crystals\nAzo Dyes Liquid Crystals Azo Dyes Product_B->Liquid Crystals\nAzo Dyes

Caption: Divergent synthesis pathways for this compound. Path A (Yellow) utilizes the Fries Rearrangement for drug scaffolds. Path B (Red) utilizes reduction for material science monomers.

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Fries Rearrangement Mechanism & Applications

    • Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Nitro Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Compound Data (PubChem)

    • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 347154, this compound.

Sources

Application Note: Utilizing 4-Methylphenyl 4-nitrobenzoate for High-Throughput Screening of Esterase and Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Esterases and lipases (EC 3.1.1.-) are a diverse group of hydrolase enzymes critical to numerous physiological and pathological processes, including signal transduction, lipid metabolism, and drug metabolism. Their involvement in disease has made them attractive targets for therapeutic intervention. The development of potent and selective inhibitors requires robust and reliable high-throughput screening (HTS) assays to measure enzyme activity. Chromogenic substrates are invaluable tools in this context, as they provide a continuous, spectrophotometric readout of enzyme kinetics.

This guide details the application of 4-Methylphenyl 4-nitrobenzoate (p-tolyl 4-nitrobenzoate) as a chromogenic substrate for the characterization and inhibition profiling of esterases and lipases. While assays often utilize substrates that release 4-nitrophenol[1], this substrate undergoes enzymatic hydrolysis to yield 4-methylphenol (p-cresol) and 4-nitrobenzoic acid. The generation of 4-nitrobenzoic acid can be monitored spectrophotometrically, providing a reliable method for quantifying enzyme activity.

Assay Principle: The Hydrolysis Reaction

The core of the assay is the enzyme-catalyzed cleavage of the ester bond in this compound. In the presence of a hydrolase enzyme, the substrate is converted into two products: 4-methylphenol and 4-nitrobenzoic acid.

The rate of the reaction is determined by measuring the increase in absorbance caused by the accumulation of 4-nitrobenzoic acid over time. This product has a distinct absorbance profile in the UV range, allowing for real-time monitoring of the reaction progress. The initial velocity of the reaction is directly proportional to the enzyme's activity under the given conditions. When a potential inhibitor is introduced, a decrease in the reaction rate indicates enzymatic inhibition.

G sub 4-Methylphenyl 4-nitrobenzoate enz Esterase / Lipase sub->enz Binds prod1 4-Nitrobenzoic Acid (Chromogenic Product) enz->prod1 Releases prod2 4-Methylphenol (p-Cresol) enz->prod2 Releases h2o H₂O h2o->enz

Figure 1: Enzymatic Hydrolysis of this compound.

Materials and Reagents

Equipment:

  • UV-Vis Spectrophotometer or microplate reader capable of reading in the UV range (270-285 nm)

  • 96-well UV-transparent microplates (e.g., quartz or UV-transparent polymer)

  • Incubator capable of maintaining the desired assay temperature (e.g., 37°C)

  • Multichannel pipettes and sterile tips

  • Standard laboratory glassware and consumables

Reagents:

  • This compound (Substrate)[2]

  • Purified esterase or lipase enzyme preparation

  • Test inhibitor compounds

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Tris-HCl, HEPES, or Sodium Phosphate buffer

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Reagent Preparation: The Foundation of a Reliable Assay

Expert Insight: The accuracy of your results is fundamentally dependent on the precise preparation of your reagents. Pay close attention to solubility and pH, as these factors directly impact enzyme activity and substrate stability.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0):

    • Prepare a 50 mM solution of Tris base in deionized water.

    • Adjust the pH to 8.0 using 1 M HCl. The optimal pH may vary depending on the specific enzyme and should be determined empirically[1][3].

    • Causality: A buffered solution is essential to prevent pH fluctuations during the reaction, which could alter enzyme structure and activity. pH 8.0 is a common starting point for many esterases.

  • Substrate Stock Solution (10 mM):

    • Dissolve this compound (MW: 257.24 g/mol ) in 100% DMSO to a final concentration of 10 mM.[2]

    • Store in small aliquots at -20°C, protected from light.

    • Causality: Like many organic substrates, this compound has poor solubility in aqueous solutions. A concentrated stock in an organic solvent like DMSO is necessary for its effective introduction into the aqueous assay buffer[1].

  • Enzyme Working Solution:

    • Dilute the purified enzyme stock to a working concentration in cold Assay Buffer immediately before use.

    • The optimal concentration must be determined empirically. It should provide a linear rate of product formation for at least 10-15 minutes.

    • Causality: Enzymes are sensitive to temperature and repeated freeze-thaw cycles. Preparing the working solution fresh and keeping it on ice ensures maximal activity and reproducibility.

  • Inhibitor Stock and Dilution Series:

    • Dissolve test inhibitors in 100% DMSO to create high-concentration stocks (e.g., 10-50 mM).

    • Create a serial dilution of each inhibitor in 100% DMSO. This series will be used to determine the IC50 value.

    • Causality: Using a serial dilution in DMSO ensures that the final concentration of the organic solvent remains constant across all wells, preventing solvent-induced artifacts in enzyme activity.

Experimental Protocol: IC50 Determination in a 96-Well Format

This protocol provides a framework for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).

G cluster_prep Preparation cluster_assay Assay Plate Setup (96-Well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor 1. Prepare Inhibitor Serial Dilutions in DMSO prep_enzyme 2. Prepare Enzyme Working Solution prep_substrate 3. Prepare Substrate Working Solution add_buffer 4. Add 178 µL Assay Buffer add_inhibitor 5. Add 2 µL Inhibitor (or DMSO for controls) add_buffer->add_inhibitor add_enzyme 6. Add 10 µL Enzyme (or Buffer for NC) add_inhibitor->add_enzyme pre_incubate 7. Pre-incubate at 37°C for 10 minutes add_enzyme->pre_incubate start_reaction 8. Initiate with 10 µL Substrate Solution pre_incubate->start_reaction measure 9. Read Absorbance at 280 nm (Kinetic Mode, 15 min) start_reaction->measure calc_rate 10. Calculate Reaction Velocity (V) measure->calc_rate calc_inhibition 11. Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 12. Plot % Inhibition vs. [Inhibitor] to find IC50 calc_inhibition->plot_ic50

Figure 2: Workflow for IC50 Determination using this compound.

Step-by-Step Method:

  • Plate Layout: Designate wells for controls and the inhibitor dilution series.

    • 100% Activity Control (PC): Contains enzyme but no inhibitor (add DMSO vehicle instead).

    • 0% Activity Control (NC): Contains substrate but no enzyme (add buffer instead).

    • Test Wells: Contain enzyme and varying concentrations of the inhibitor.

  • Assay Setup: In a 96-well UV-transparent plate, add components in the following order. The final volume is 200 µL.

    • Add 178 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate inhibitor dilution from your DMSO series. For PC and NC wells, add 2 µL of 100% DMSO.

    • Add 10 µL of the Enzyme Working Solution to all wells except the NC wells. Add 10 µL of Assay Buffer to the NC wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at the desired temperature (e.g., 37°C) for 10 minutes.

    • Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.[4]

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the Substrate Working Solution to all wells. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km).

  • Data Acquisition: Immediately place the plate in the spectrophotometer and begin reading the absorbance at ~280 nm every 30 seconds for 15 minutes (kinetic mode).

Data Analysis

  • Calculate Reaction Velocity: For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the rates from your controls to calculate the percentage of inhibition for each inhibitor concentration. % Inhibition = [1 - (V_inhibitor - V_NC) / (V_PC - V_NC)] * 100

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Application Notes & Expert Insights

  • Substrate Concentration: The choice of substrate concentration is critical. For competitive inhibitor screening, using a substrate concentration equal to the Km value is recommended. This provides a balance where the assay is sensitive to inhibition without requiring excessively high inhibitor concentrations. The Km should be determined in a separate substrate titration experiment.

  • Solvent Effects: The final concentration of DMSO in the assay should be kept constant and low (typically ≤1-2%), as high concentrations can inhibit many enzymes.

  • Assay Validation (Self-Validating System): A robust assay should have a Z'-factor > 0.5. The Z'-factor is a statistical measure of assay quality, calculated from the means and standard deviations of the positive (PC) and negative (NC) controls. Z' = 1 - [ (3σ_PC + 3σ_NC) / |μ_PC - μ_NC| ]

  • Troubleshooting - High Background: If the non-enzymatic control (NC) shows a high rate of absorbance increase, it may indicate spontaneous hydrolysis of the substrate. This can be mitigated by optimizing the pH or temperature of the assay buffer.

  • Troubleshooting - Low Signal: If the signal-to-background ratio is low, increase the enzyme concentration or allow the reaction to proceed for a longer duration, ensuring it remains in the linear range.

Summary Data Table

ParameterValueSource
Substrate This compound-
Synonyms p-tolyl 4-nitrobenzoate[2]
Molecular Formula C₁₄H₁₁NO₄[2]
Molecular Weight 257.24 g/mol [2]
Hydrolysis Products 4-Nitrobenzoic acid, 4-Methylphenol-
Detection Method UV Spectrophotometry-
Recommended Wavelength ~280 nm (for 4-nitrobenzoic acid)-
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)[1]

References

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 6, 2026, from [Link]

  • Bentinger, M., et al. (2007). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Archives of Biochemistry and Biophysics, 465(1), 220-227.
  • Peng, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10099-10111.
  • Haj-Yehya, N., et al. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. PLOS ONE, 11(11), e0166128.
  • Jeong, H., et al. (2014). Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. Scientific Reports, 4, 6335.
  • Liao, J., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Molecules, 25(20), 4697.
  • Nguyen, T. T. T., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Application Notes & Protocols: Safe Handling and Disposal of 4-Methylphenyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

4-Methylphenyl 4-nitrobenzoate is a nitroaromatic ester, a class of compounds widely utilized in organic synthesis, pharmaceutical research, and materials science. While its specific toxicological and hazard data are not extensively documented in readily available safety data sheets, its structural motifs—a nitroaromatic ring and an ester functional group—necessitate a cautious and well-informed approach to its handling and disposal. Nitroaromatic compounds, as a class, are known for their potential toxicity, mutagenicity, and environmental hazards.[1][2] Improper handling or disposal can lead to significant health risks and environmental contamination.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The protocols outlined herein are synthesized from established safety guidelines for structurally related compounds and general best practices for managing nitroaromatic chemicals. The underlying principle of these protocols is risk mitigation through a thorough understanding of the potential hazards and the implementation of robust safety measures.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this assessment is based on data from analogous compounds such as Methyl 4-nitrobenzoate and general knowledge of nitroaromatic compounds.

1.1. Chemical and Physical Properties

A summary of the known and predicted properties of this compound and a related compound, Methyl 4-nitrobenzoate, is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

PropertyThis compound (Predicted)Methyl 4-nitrobenzoate (Experimental)Data Source
Molecular Formula C₁₄H₁₁NO₄C₈H₇NO₄PubChem[3][4]
Molecular Weight 257.24 g/mol 181.15 g/mol PubChem[3][4]
Appearance Likely a solid at room temperatureYellow crystalline powderCole-Parmer[5]
Melting Point Not available94-96 °CChemicalBook[6]
Boiling Point Not available302.6 °C at 760 mmHgChemsrc[7]
Solubility Insoluble in water, soluble in organic solventsSoluble in methanol and diethyl etherChemicalBook[6]

1.2. Toxicological Profile (Inferred)

The primary health hazards associated with this compound are inferred from its structural components:

  • Nitroaromatic Moiety: Nitroaromatic compounds are often associated with toxicity, including methemoglobinemia, and are investigated for mutagenic and carcinogenic properties.[1][2]

  • Potential Irritant: Like many chemical powders, it may cause irritation to the eyes, skin, and respiratory tract.[5] Ingestion may lead to irritation of the digestive tract.[5]

1.3. Reactivity and Stability

  • Stability: The compound is expected to be stable under normal laboratory conditions.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[5]

  • Hazardous Decomposition Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and carbon monoxide.[5][8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

2.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[9] For weighing and transferring the solid, a chemical fume hood is mandatory to prevent inhalation of airborne particles.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly labeled.

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[10] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[11]

  • Hand Protection: Chemically resistant gloves are mandatory.[12] Nitrile gloves provide good splash protection for many chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[11] Gloves should be inspected before use and changed immediately if contaminated.[12]

  • Skin and Body Protection: A laboratory coat must be worn and kept buttoned.[13] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn.[13] Closed-toe shoes are required.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[14] Respirator use requires a formal respiratory protection program, including training and fit-testing.[15]

Section 3: Safe Handling and Standard Operating Procedures

Adherence to strict protocols is critical for the safe handling of this compound.

3.1. General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not breathe dust or vapors.[12]

  • Wash hands thoroughly after handling.[12]

  • Do not eat, drink, or smoke in the laboratory.[12]

  • Keep containers tightly closed when not in use.[16]

3.2. Weighing and Transferring Protocol

  • Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including a weighing vessel, spatula, and secondary containment.

  • Don PPE: Wear appropriate PPE as outlined in Section 2.2.

  • Procedure:

    • Place the stock container of this compound in the fume hood.

    • Carefully open the container.

    • Use a clean spatula to transfer the desired amount of the solid to the weighing vessel.

    • Minimize the generation of dust.

    • Close the stock container tightly.

  • Cleanup: Clean any minor spills within the fume hood immediately. Decontaminate the spatula and weighing vessel.

3.3. Solution Preparation Protocol

  • Preparation: Work within a chemical fume hood.

  • Don PPE: Wear appropriate PPE.

  • Procedure:

    • Add the weighed this compound to the reaction vessel.

    • Slowly add the desired solvent, stirring to dissolve.

    • Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

Section 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

4.1. Spill Response

The response to a chemical spill should be swift and methodical.

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess the Spill - Size - Location - Hazards Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Manageable by lab personnel MajorSpill Major Spill Assess->MajorSpill Large, volatile, or unknown hazard Alert Alert colleagues and supervisor MinorSpill->Alert DonPPE Don appropriate PPE MinorSpill->DonPPE Evacuate Evacuate the area MajorSpill->Evacuate ControlIgnition Control ignition sources if flammable Evacuate->ControlIgnition CallEmergency Call Emergency Services ControlIgnition->CallEmergency Report Report the incident CallEmergency->Report Contain Contain the spill with absorbent material DonPPE->Contain Cleanup Clean up the spill Contain->Cleanup Dispose Dispose of waste as hazardous Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Decontaminate->Report

Caption: Workflow for chemical spill response.

4.1.1. Minor Spill (Solid)

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material and place it in a sealed, labeled container for hazardous waste disposal.[8][12] Avoid generating dust.[5]

  • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Wash the area with soap and water.

4.1.2. Major Spill

  • Evacuate the laboratory immediately.

  • Alert your supervisor and institutional safety office.

  • Prevent entry into the affected area.

  • If the material is volatile or flammable, control all ignition sources.

  • Allow only trained emergency responders to handle the cleanup.

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[17]

  • Skin Contact: Remove contaminated clothing.[5] Flush skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops.[17]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[8]

Section 5: Waste Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

5.1. Waste Characterization

All waste containing this compound must be treated as hazardous waste. This includes:

  • Unused or expired product.

  • Contaminated materials (e.g., gloves, absorbent pads, weighing paper).

  • Solutions containing the compound.

5.2. Disposal Protocol

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect in a labeled, sealed, and leak-proof container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, state, and federal regulations.[8][12]

Disposal_Workflow GenerateWaste Generate Waste (Unused product, contaminated materials) Characterize Characterize as Hazardous Waste GenerateWaste->Characterize Segregate Segregate from other waste streams Characterize->Segregate Contain Contain in a labeled, sealed, compatible container Segregate->Contain Store Store in a designated, secure area Contain->Store ArrangeDisposal Arrange for disposal by a licensed contractor Store->ArrangeDisposal Documentation Complete all necessary disposal documentation ArrangeDisposal->Documentation

Caption: Workflow for the disposal of this compound.

References

  • European Chemicals Agency. Registration Dossier: Nitrobenzene. Retrieved from [Link]

  • Chemius. Safety Data Sheet: Nitro Razredčilo. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet: Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

  • Wu, H., Xie, M.-H., Zou, P., Liu, Y.-L., & He, Y.-J. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12083, Methyl 4-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347154, this compound. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • GOV.UK. Nitrobenzene - Incident management. Retrieved from [Link]

  • Chemsrc. Methyl 4-nitrobenzoate | CAS#:619-50-1. Retrieved from [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds. Retrieved from [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • University of Colorado Boulder. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(3), 520–559. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to increase the yield of 4-Methylphenyl 4-nitrobenzoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ester Synthesis Optimization Hub.

Ticket Subject: Yield Optimization for 4-Methylphenyl 4-nitrobenzoate Synthesis. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division. Status: Open.

Executive Summary

The synthesis of This compound (an ester formed from p-cresol and 4-nitrobenzoic acid derivatives) is theoretically high-yielding due to the strong electronic complementarity of the reactants. The nitro group on the acid component increases electrophilicity, while the methyl group on the phenol increases nucleophilicity.

However, users frequently encounter yields stalled at 40-60% due to three specific failure points: competitive hydrolysis (moisture control), poor nucleophilic catalysis , and inefficient purification (product loss during workup).

This guide addresses these critical control points using the Schotten-Baumann (Acyl Chloride) method as the primary protocol, with the Steglich (DCC coupling) method as a secondary alternative.

Module 1: The Acyl Chloride Route (Schotten-Baumann)

Method: Reaction of 4-nitrobenzoyl chloride with p-cresol using a base.

User Issue #1: "I see a white precipitate forming immediately, but my final yield is low."

Diagnosis: You are likely witnessing the rapid hydrolysis of 4-nitrobenzoyl chloride into 4-nitrobenzoic acid (the white precipitate) before it can react with the p-cresol. This is the #1 yield killer.

The Fix: The "Acyl-Pyridinium" Activation Protocol Do not rely on simple mixing. You must form the reactive intermediate in situ while excluding water.[1]

  • Switch Bases: If you are using Triethylamine (TEA) or inorganic bases (NaOH), switch to Pyridine . Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive N-acylpyridinium salt that is more susceptible to phenolic attack than the free acid chloride.

  • Catalytic Boost: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . This "hyper-nucleophile" increases the reaction rate by orders of magnitude, outcompeting the hydrolysis pathway.

Optimized Protocol:

  • Dissolve p-cresol (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM (Dichloromethane).

  • Add DMAP (0.1 equiv) .

  • Cool to 0°C (Ice bath).

  • Dropwise addition of 4-nitrobenzoyl chloride (1.1 equiv) dissolved in minimal DCM.

  • Crucial: Allow to warm to Room Temp (RT) and stir for 4 hours.

Visualizing the Competition (Mechanism):

ReactionCompetition Reactant 4-Nitrobenzoyl Chloride Intermediate Acyl-Pyridinium Intermediate (HIGHLY REACTIVE) Reactant->Intermediate Activation Pyridine Pyridine/DMAP Pyridine->Intermediate Product 4-Methylphenyl 4-nitrobenzoate (Target) Intermediate->Product Path A: Nucleophilic Attack (Fast with DMAP) Waste 4-Nitrobenzoic Acid (White Precipitate) Intermediate->Waste Path B: Hydrolysis (Competes if wet) Water Moisture (H2O) (The Yield Thief) Water->Waste PCresol p-Cresol PCresol->Product

Figure 1: The kinetic competition between product formation and hydrolysis. The use of DMAP accelerates Path A, minimizing the impact of Path B.

Module 2: The Steglich Route (Carodiimide Coupling)

Method: Reaction of 4-nitrobenzoic acid with p-cresol using DCC/EDC.

User Issue #2: "My product is contaminated with a stubborn solid that won't filter out."

Diagnosis: You are using DCC (N,N'-Dicyclohexylcarbodiimide) . The byproduct, DCU (dicyclohexylurea), is notoriously difficult to remove completely as it is slightly soluble in many organic solvents, contaminating your final crystallization.

The Fix: Switch Coupling Agents

  • Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The urea byproduct of EDC is water-soluble.

  • The Wash: After the reaction, simply wash the organic layer with dilute HCl (1M) and then water. The urea byproduct washes away, leaving pure ester in the organic phase.

Optimized Steglich Protocol:

  • Reagents: 4-Nitrobenzoic acid (1.0 equiv), p-Cresol (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv).

  • Solvent: Anhydrous DCM.

  • Workup: Wash with 1M HCl -> Sat. NaHCO3 -> Brine.

Module 3: Purification & Data Analysis

User Issue #3: "I lose too much product during recrystallization."

Diagnosis: this compound has a melting point of ~105-107°C. Users often use pure ethanol, which can be too soluble at room temperature for this specific ester, leading to yield loss in the mother liquor.

The Fix: The "Cloud Point" Method Instead of a single solvent, use a solvent pair (Solvent/Anti-solvent).

  • Dissolve crude solid in minimal boiling Ethanol .

  • Add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear it.

  • Cool slowly to RT, then 4°C.

Comparative Strategy Table:

FeatureAcyl Chloride Method (Recommended)Steglich Method (Alternative)
Reagents 4-Nitrobenzoyl chloride, Pyridine, DMAP4-Nitrobenzoic acid, EDC, DMAP
Atom Economy Lower (produces Pyridine·HCl salt)Low (produces high MW Urea waste)
Reaction Time 2 - 4 Hours12 - 24 Hours
Moisture Sensitivity High (Requires dry solvents)Moderate
Typical Yield 85 - 95% 70 - 80%
Major Impurity 4-Nitrobenzoic acid (Hydrolysis)N-Acylurea (Side reaction)

Module 4: Workflow Logic

Follow this decision tree to ensure you are selecting the correct path for your available resources and purity requirements.

WorkflowLogic Start Start: Choose Reagents Q1 Do you have 4-Nitrobenzoyl Chloride? Start->Q1 RouteA Route A: Schotten-Baumann (Highest Yield) Q1->RouteA Yes RouteB Route B: Steglich Coupling Q1->RouteB No (Only Acid available) CheckDry Are solvents STRICTLY anhydrous? RouteA->CheckDry Purification Purification: Recrystallize (EtOH + H2O) RouteB->Purification ActionDry Proceed with Pyridine/DMAP CheckDry->ActionDry Yes ActionWet STOP: Dry DCM over CaH2 or Sieves CheckDry->ActionWet No ActionDry->Purification ActionWet->ActionDry After Drying

Figure 2: Operational decision tree for selecting the optimal synthesis pathway.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann esterification and recrystallization techniques). Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper for DMAP catalyzed esterification). Link

  • Hofmann, K., et al. (1972). The Activation of Carboxyl Groups. In Organic Syntheses. (Mechanisms of EDC/DCC coupling and urea byproduct management). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Nucleophilic catalysis by Pyridine/DMAP mechanisms). Link

Sources

Technical Support Center: Purification of 4-Methylphenyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-Methylphenyl 4-nitrobenzoate. This document is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of this compound. Here, we address common issues through a practical, question-and-answer-based troubleshooting guide and detailed FAQs, grounding our advice in established chemical principles and field-proven techniques.

Troubleshooting Guide: Selecting Your Purification Strategy

The first step in any successful purification is a preliminary analysis of your crude product. This initial assessment will guide you to the most efficient purification strategy.

Q1: I have just completed the synthesis of this compound. What is my first step before attempting purification?

A1: Before any purification protocol, you must first assess the nature of your crude product. A simple Thin-Layer Chromatography (TLC) analysis is invaluable. Spot your crude material alongside the starting materials (4-cresol and 4-nitrobenzoyl chloride, if available) on a silica gel plate. This will reveal the presence of unreacted starting materials, the formation of byproducts, and give a general idea of the complexity of the mixture.[1] Additionally, observe the physical state and color of your crude product. Is it a solid or an oil? Is it discolored? This information is critical for choosing the right path forward.

The following flowchart provides a decision-making framework for selecting an appropriate purification method based on your initial observations.

Purification_Flowchart start Analyze Crude Product (TLC, Color, Physical State) wash Perform Aqueous Wash (e.g., NaHCO3 solution) to remove acidic impurities. start->wash Always start here tlc_check Does TLC show multiple spots? color_check Is the product heavily colored (yellow/brown)? tlc_check->color_check No (Single Spot) chromatography Purify via Column Chromatography tlc_check->chromatography Yes (Multiple Spots, close Rf values) oily_check Is the product an oil instead of a solid? color_check->oily_check No charcoal Recrystallize with Activated Charcoal Treatment color_check->charcoal Yes recrystallize Proceed with Standard Recrystallization oily_check->recrystallize No (Solid Product) dry_check Ensure thorough drying under vacuum. Re-evaluate. oily_check->dry_check Yes wash->tlc_check end_node Pure 4-Methylphenyl 4-nitrobenzoate charcoal->end_node recrystallize->end_node chromatography->end_node dry_check->tlc_check

Caption: Purification method selection flowchart.

Experimental Protocols & Methodologies

Q2: My crude product contains acidic impurities like unreacted 4-cresol and 4-nitrobenzoic acid. How do I remove them before the main purification step?

A2: An initial acid-base extraction or wash is highly effective.[2] 4-nitrobenzoic acid (a byproduct of 4-nitrobenzoyl chloride hydrolysis) and 4-cresol (a phenol, which is weakly acidic) can be removed by washing an ethereal or ethyl acetate solution of the crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃).

Protocol: Aqueous Wash

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to yield the pre-purified product.

Q3: My product is a solid with some minor, less-polar impurities according to TLC. What is the best purification method?

A3: Recrystallization is the most efficient and widely used method for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at high and low temperatures. For aryl nitrobenzoates, alcohols like methanol or ethanol are often excellent choices.[5][6]

Protocol: Recrystallization of this compound

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of the test solvent (e.g., methanol). If it dissolves readily at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of hot recrystallization solvent (e.g., methanol) needed to just dissolve the solid completely. This should be done on a hot plate.[7][8] Using excess solvent will result in poor yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel to prevent premature crystallization.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rushing this step can trap impurities.[10]

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q4: Recrystallization failed to separate my product from a key impurity. What is the next step?

A4: When impurities have similar solubility profiles to your product, column chromatography is the preferred method for achieving high purity.[8][11] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase.[12]

Protocol: Flash Column Chromatography

  • TLC Analysis: Determine a suitable solvent system using TLC. The ideal system gives your product an Rf (retention factor) value of approximately 0.3-0.4 and shows good separation from impurities. A common mobile phase for esters is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the mobile phase, ensuring no air bubbles or cracks are present.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply pressure (e.g., with air) to force the solvent through the silica gel at a steady rate.[13]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent by rotary evaporation to yield the purified this compound.

Purification_Workflow Crude Crude Product Wash Aqueous Wash (NaHCO3) Crude->Wash Recryst Primary Purification (Recrystallization) Wash->Recryst PurityCheck Purity Check (TLC, Melting Point) Recryst->PurityCheck Chrom [Optional] Secondary Purification (Chromatography) PurityCheck->Chrom Purity Not Met Pure Pure Product PurityCheck->Pure Purity Met Chrom->Pure

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q5: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with lower-purity samples. To fix this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent to prevent premature saturation on cooling, and then allow it to cool again, perhaps with vigorous scratching of the flask's inner wall with a glass rod to induce nucleation.[10]

Q6: I performed a recrystallization, but my yield is very low. What are the common causes?

A6: Low yield in recrystallization is a frequent issue. The most common causes are:

  • Using too much solvent: The most frequent error is adding too much hot solvent during the dissolution step, which keeps a significant portion of your product dissolved even after cooling.[7]

  • Premature crystallization: Loss of product during a hot filtration step if the solution cools and crystallizes in the funnel.[9]

  • Incomplete crystallization: Not allowing sufficient time for cooling or not using an ice bath to maximize precipitation.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[7]

Q7: The color of my product is still yellow after recrystallization. What should I do?

A7: If a colored impurity persists, it is likely co-crystallizing with your product. The solution is to repeat the recrystallization but add a small amount of activated charcoal to the hot solution before the filtration step.[9] The charcoal will adsorb the colored impurities. Be sure to filter the hot solution through celite or filter paper to remove the charcoal before cooling.

Q8: How do I confirm the purity of my final product?

A8: There are several standard methods:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any remaining impurities.

Technique Purpose Indication of Purity
Recrystallization Removes soluble and insoluble impurities from a solid.Formation of well-defined crystals; sharp melting point.
Column Chromatography Separates compounds with different polarities.Isolation of fractions showing a single spot on TLC.
Aqueous Wash Removes acidic or basic impurities.Improved appearance and simplified TLC of the crude product.
TLC Assesses purity and monitors reaction/purification progress.A single, well-defined spot.
Melting Point Determines the purity of a crystalline solid.A sharp melting point range close to the literature value.

References

  • ResearchGate. (2025).
  • Wu, H., et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o3096. [Link]

  • Google Patents. (1985).
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • University of California, Irvine. (n.d.).
  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry.
  • University of Colorado Boulder. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Gopiwad, P., et al. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Royal Society of Chemistry. (n.d.).
  • Reachem. (2024).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Massachusetts. (n.d.).
  • BYJU'S. (2019).
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.

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Recrystallization techniques for purifying methyl 4-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Methyl 4-Nitrobenzoate

Ticket ID: M4NB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Purification Mandate

You are likely isolating Methyl 4-nitrobenzoate (CAS: 619-50-1) following an esterification of p-nitrobenzoic acid or an oxidation of nitrotoluenes. While the synthesis is robust, the crude product often contains unreacted acid, ortho-isomers, or nitration byproducts that depress the melting point and introduce color.

This guide treats your purification process as a thermodynamic system. We do not just "wash crystals"; we manipulate solubility differentials to force the lattice to reject impurities.

Part 1: The "Golden Standard" Protocol

Based on solubility data and industrial best practices for nitro-aromatic esters.

Target Specifications:

  • Appearance: White to pale yellow crystalline needles/plates.

  • Melting Point (Pure): 94–96 °C [1, 2].[1]

  • Solvent System: Methanol (Primary) or Methanol:Water (Secondary).

Standard Operating Procedure (SOP)
  • Solubility Test (The Pilot):

    • Place 100 mg of crude solid in a test tube.

    • Add Methanol (MeOH) dropwise while heating in a water bath at 60°C.

    • Target: Dissolution should occur with minimal solvent near the boiling point (64.7°C), but the solid must persist at room temperature.

  • Dissolution:

    • Transfer crude mass to an Erlenmeyer flask.

    • Add hot MeOH (approx. 3–5 mL per gram of crude).

    • Heat to a gentle reflux. Swirl constantly.

    • Critical Check: If solids remain after 5 minutes of reflux, they are likely inorganic salts or dust. Perform a hot filtration .

  • Nucleation & Growth (The Critical Phase):

    • Remove flask from heat.[2][3] Place on a cork ring or wood block (insulation prevents thermal shock).

    • Allow to cool to Room Temperature (RT) undisturbed for 20–30 minutes.

    • Observation: Needle-like crystals should form. If "oiling out" occurs (liquid droplets form), see Troubleshooting Ticket #1 .

  • Yield Maximization:

    • Once at RT, place the flask in an ice-water bath (0–4°C) for 15 minutes.

    • Why? This exploits the steep solubility curve of methyl 4-nitrobenzoate in cold methanol to maximize recovery.

  • Isolation:

    • Filter using a Büchner funnel under vacuum.[2]

    • The Wash: Rinse crystals with ice-cold methanol (minimal volume).

    • Warning: Do not use RT solvent for washing; you will redissolve your product.

  • Drying:

    • Air dry on the filter for 10 minutes, then vacuum dry or oven dry at 50°C (well below the 96°C MP).

Part 2: Process Visualization

Workflow Logic: Recrystallization Dynamics

RecrystallizationWorkflow Start Crude Methyl 4-Nitrobenzoate Dissolve Dissolve in Hot MeOH (Reflux ~65°C) Start->Dissolve CheckSolids Insoluble Matter Present? Dissolve->CheckSolids HotFilter Hot Filtration (Remove salts/dust) CheckSolids->HotFilter Yes CoolRT Slow Cooling to RT (Nucleation Phase) CheckSolids->CoolRT No HotFilter->CoolRT CheckOil Oiling Out? CoolRT->CheckOil Reheat Reheat & Add MeOH or Seed Crystal CheckOil->Reheat Yes CoolIce Ice Bath (0-4°C) (Growth Phase) CheckOil->CoolIce No Reheat->CoolRT Filter Vacuum Filtration CoolIce->Filter Wash Wash with Cold MeOH Filter->Wash Dry Dry (Vacuum/Oven <50°C) Wash->Dry End Pure Crystals (MP 94-96°C) Dry->End

Figure 1: Decision matrix for the purification workflow, highlighting critical intervention points for insoluble impurities and phase separation issues.

Part 3: Troubleshooting & FAQs

Ticket #1: "My product is oiling out (forming liquid droplets) instead of crystallizing."

Diagnosis: This is a thermodynamic issue known as "Liquid-Liquid Phase Separation" (LLPS). It occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture. The impurities lower the melting point further, causing the product to crash out as an impure oil before it can organize into a crystal lattice [3, 4].

Corrective Actions:

  • The Dilution Method: Reheat the mixture to redissolve the oil. Add more methanol (approx. 10-20% volume). This lowers the saturation temperature, allowing the solution to cool into the metastable zone where crystals form, rather than the unstable zone where oil forms.

  • The Seeding Method: Reheat to dissolve.[4] As it cools, add a single seed crystal of pure methyl 4-nitrobenzoate just as turbidity appears. This provides a template for the lattice, bypassing the energy barrier for nucleation.

  • The Co-Solvent Fix: If using a water/methanol mix, you likely have too much water. Reheat and add methanol until clear.

Ticket #2: "The crystals are dark yellow or brown."

Diagnosis: While nitro compounds are inherently pale yellow, dark coloration indicates oxidation byproducts or trapped mother liquor. Corrective Actions:

  • Activated Charcoal: During the hot dissolution step (Step 2), add activated charcoal (1-2% by weight). Reflux for 5 minutes, then perform a hot filtration through Celite to remove the charcoal. The carbon adsorbs high-molecular-weight colored impurities.

Ticket #3: "My yield is lower than expected (<50%)."

Diagnosis: High solubility in the mother liquor or mechanical losses. Corrective Actions:

  • Second Crop Recovery: Do not discard the filtrate (mother liquor). Concentrate it on a rotary evaporator to half its volume, heat to dissolve any solids, and cool again. This "second crop" will be less pure but increases overall yield.

  • Solvent Choice: If methanol yield is consistently low, switch to a Methanol:Water (1:1) system. Dissolve in hot methanol, then add hot water dropwise until persistent cloudiness appears. Add one drop of methanol to clear it, then cool. The addition of water (antisolvent) drastically reduces solubility at low temperatures [1].

Part 4: Data & Validation

Table 1: Physical Property Verification

ParameterSpecificationMethod/Notes
Melting Point 94–96 °CSharp range (<2°C) indicates high purity. Broad range (<90°C) indicates wet or impure crystals [2, 5].
Appearance Pale Yellow PlateletsDistinct geometric shape confirms crystallinity vs. amorphous solid.
Solubility Soluble in Hot MeOHInsoluble in cold water.
IR Signature ~1720 cm⁻¹ (C=O)~1520, 1345 cm⁻¹ (NO₂)Confirm ester and nitro group presence.
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Issue1 Oiling Out Problem->Issue1 Issue2 Colored Impurities Problem->Issue2 Issue3 Low Melting Point Problem->Issue3 Sol1 1. Add more solvent 2. Reheat 3. Seed crystal Issue1->Sol1 Sol2 1. Hot filtration with Charcoal 2. Wash crystals thoroughly Issue2->Sol2 Sol3 1. Dry sample completely 2. Recrystallize again 3. Check for ortho-isomer Issue3->Sol3

Figure 2: Rapid diagnostic path for common recrystallization failures.

References

  • Royal Society of Chemistry . Nitration of methyl benzoate. RSC Education. Available at: [Link]

  • Mettler Toledo . Oiling Out in Crystallization. Available at: [Link]

  • Chemistry LibreTexts . Troubleshooting Recrystallization. Available at: [Link]

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Identifying and minimizing byproducts in esterification reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in esterification reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to identify and minimize unwanted byproducts in your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to inform your experimental choices, ensuring robust and reproducible outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during esterification reactions, linking observable symptoms to potential byproduct formation and offering targeted solutions.

Issue 1: My reaction yield is significantly lower than expected.

This is one of the most frequent challenges in esterification and often points to the reversible nature of the reaction or the presence of side reactions.

  • Question: I've run a Fischer esterification and my yield is consistently low, around 30-40%. What's the likely cause and how can I improve it?

    Answer: A low yield in a Fischer esterification is most commonly due to the reaction reaching equilibrium without being driven to completion. The primary byproduct of this reaction is water, and its presence can facilitate the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol.[1][2]

    Causality: The Fischer esterification is a reversible process.[3] To maximize the formation of the ester, the equilibrium must be shifted to the product side, a principle described by Le Châtelier.[1] This can be achieved by either using a large excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed.[1][4]

    Troubleshooting Protocol:

    • Increase the Molar Ratio of Alcohol: Employing the alcohol as the solvent is a common strategy to ensure it is in large excess.[1] Studies have shown that increasing the alcohol-to-acid molar ratio can dramatically increase the ester yield. For example, in the reaction of acetic acid and ethanol, increasing the ethanol excess ten-fold can boost the yield from 65% to 97%.[1]

    • Effective Water Removal:

      • Dehydrating Agent: For smaller-scale reactions, the acid catalyst, particularly concentrated sulfuric acid, can also act as a dehydrating agent.[2]

      • Azeotropic Distillation: For larger-scale reactions or when using alcohols that are not in large excess, a Dean-Stark apparatus is highly effective for removing water azeotropically with a solvent like toluene.[1][4] This physically removes the water from the reaction mixture, preventing the reverse reaction.[1]

    Workflow for Maximizing Yield:

    G Start Low Yield Observed Check_Equilibrium Has the reaction reached equilibrium? Start->Check_Equilibrium Increase_Alcohol Increase molar ratio of alcohol Check_Equilibrium->Increase_Alcohol Yes Remove_Water Implement water removal strategy Check_Equilibrium->Remove_Water Yes Monitor_Progress Monitor reaction progress (TLC/GC) Increase_Alcohol->Monitor_Progress Dean_Stark Use Dean-Stark apparatus Remove_Water->Dean_Stark Drying_Agent Add a drying agent (e.g., molecular sieves) Remove_Water->Drying_Agent Dean_Stark->Monitor_Progress Drying_Agent->Monitor_Progress Improved_Yield Improved Yield Monitor_Progress->Improved_Yield

    Figure 1. Workflow for addressing low esterification yield.

Issue 2: My reaction mixture has turned dark brown or black.

Discoloration, especially charring, is a strong indicator of undesirable side reactions, often promoted by the strong acid catalyst.

  • Question: I'm using concentrated sulfuric acid as a catalyst, and my reaction mixture is turning black. What is causing this and how can I prevent it?

    Answer: The blackening of the reaction mixture, often referred to as charring, is typically caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, especially at elevated temperatures.[2] This leads to the decomposition of the organic starting materials and products into tar-like substances.[2]

    Causality: The primary culprits are the dehydration of the alcohol to form alkenes, which can then polymerize, and the formation of symmetrical ethers.[5][6] These side reactions are accelerated by high localized concentrations of sulfuric acid and excessive heat.[2]

    Troubleshooting Protocol:

    • Controlled Addition of Catalyst: Add the concentrated sulfuric acid slowly and with vigorous stirring to the cooled reaction mixture. This helps to dissipate the heat generated upon mixing and prevents localized "hot spots" where the acid concentration is high.[2]

    • Temperature Management: Ensure the reaction temperature is appropriate for the specific alcohol being used. Tertiary alcohols are particularly prone to dehydration and may require milder conditions.[5] For primary alcohols, ether formation is favored at lower temperatures (around 110-130 °C), while alkene formation dominates at higher temperatures (above 150 °C).[7]

    • Catalyst Loading: Use the minimum effective amount of sulfuric acid. While it also acts as a dehydrating agent, excessive amounts increase the likelihood of side reactions.

Issue 3: I'm seeing unexpected spots on my TLC plate.

The appearance of new spots on a Thin Layer Chromatography (TLC) plate is a direct indication of the formation of byproducts.

  • Question: I'm monitoring my esterification by TLC and see a new, less polar spot appearing in addition to my starting materials and product. What could this be?

    Answer: An unexpected, less polar spot on your TLC plate often corresponds to a byproduct that is less polar than your desired ester. Common culprits in acid-catalyzed esterifications are ethers or alkenes formed from the alcohol starting material.[5]

    Causality:

    • Ether Formation: Under acidic conditions, two molecules of a primary alcohol can condense to form a symmetrical ether and a molecule of water. This reaction is competitive with esterification, especially at lower temperatures.[7]

    • Alkene Formation: At higher temperatures, alcohols (especially secondary and tertiary) can undergo acid-catalyzed dehydration to form alkenes.[5]

    Troubleshooting and Identification Protocol:

    • Optimize Reaction Conditions:

      • To minimize ether formation, you can try slightly increasing the reaction temperature.

      • To minimize alkene formation, especially with sensitive alcohols, consider using a milder acid catalyst or lower reaction temperatures.

    • Isolate and Characterize the Byproduct: If the byproduct is present in a significant amount, it can be isolated via column chromatography for characterization.

    • Spectroscopic Analysis:

      • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique for separating the components of your reaction mixture and obtaining the mass of the byproduct, which can help in its identification.[8]

      • NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information to definitively identify the byproduct.[9] For example, the presence of signals in the alkene region (around 5-6 ppm in 1H NMR) would suggest alkene formation.

    Byproduct Identification Workflow:

    G Start Unexpected TLC Spot Hypothesize Hypothesize Byproduct (Ether or Alkene) Start->Hypothesize Optimize_Conditions Optimize Reaction Conditions (Temperature, Catalyst) Hypothesize->Optimize_Conditions Isolate Isolate Byproduct (Column Chromatography) Hypothesize->Isolate Analyze Spectroscopic Analysis Isolate->Analyze GCMS GC-MS Analyze->GCMS NMR NMR (1H, 13C) Analyze->NMR Identify Identify Byproduct Structure GCMS->Identify NMR->Identify Minimize Minimize Byproduct Formation Identify->Minimize

    Figure 2. Workflow for identifying and minimizing byproducts detected by TLC.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts in Fischer esterification and how can I avoid them?

    A1: The most common byproducts are water (an inherent product), symmetrical ethers, and alkenes.

    • Water: While a product, its presence drives the reverse reaction. Remove it using a Dean-Stark apparatus or an excess of a dehydrating catalyst like sulfuric acid.[1][2]

    • Symmetrical Ethers: Formed from the self-condensation of primary alcohols under acidic conditions, typically at lower temperatures than alkene formation.[7] To avoid this, you can try running the reaction at a slightly higher temperature, but be mindful of alkene formation.

    • Alkenes: Result from the dehydration of alcohols, especially secondary and tertiary alcohols, at higher temperatures in the presence of a strong acid.[5] Use milder conditions or alternative esterification methods for sensitive alcohols.

ByproductFormation ConditionsPrevention Strategies
Water Inherent to the condensation reaction.Use excess alcohol, Dean-Stark trap, or a dehydrating agent.[1]
Symmetrical Ether Acid-catalyzed condensation of primary alcohols, favored at moderate temperatures (e.g., ~130-140°C for ethanol).[6]Increase reaction temperature slightly, use a less acidic catalyst.
Alkene Acid-catalyzed dehydration of alcohols, especially secondary and tertiary, favored at higher temperatures.[5]Use lower reaction temperatures, a milder catalyst, or alternative esterification methods (e.g., Steglich esterification).
  • Q2: How do I choose the right analytical technique to identify byproducts in my esterification reaction?

    A2: The choice of analytical technique depends on the information you need.

    • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress and detecting the presence of byproducts.[10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components of the reaction mixture and providing molecular weight information for each component, which is crucial for initial identification.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation of your desired ester and any isolated byproducts.[9] 1H NMR can provide information on the types of protons present and their connectivity.

  • Q3: Can the choice of acid catalyst influence byproduct formation?

    A3: Absolutely. Strong mineral acids like concentrated sulfuric acid are effective catalysts but are also aggressive dehydrating agents that can promote side reactions like charring, ether formation, and alkene formation.[2] Milder acid catalysts, such as p-toluenesulfonic acid (p-TsOH), can be a good alternative to reduce the extent of these side reactions, although they may require longer reaction times or more efficient water removal.[4]

References

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  • metfop. (n.d.). Recent trends in impurity profiling of pharmaceutical products. [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • TSI Journals. (n.d.). Facile preparation of symmetrical ethers from their corresponding alcohols by Prayssler acid as a mild and efficient. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

Sources

Optimizing temperature and reaction time for benzoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature and Reaction Time for Benzoate Synthesis
Role: Senior Application Scientist | Department: Chemical Process Optimization

Introduction: The Kinetics of Control

Welcome to the technical support hub. You are likely here because your benzoate yields are inconsistent, or your reaction times are bottling up downstream workflows.

In benzoate synthesis—specifically Fischer esterification (Benzoic Acid + Alcohol ⇌ Alkyl Benzoate + Water)—temperature (


) and time (

) are not just settings on a hotplate; they are the primary levers of Arrhenius kinetics and thermodynamic equilibrium .
  • Temperature dictates the rate of the forward reaction (activation energy) and the volatility of your reagents.

  • Time allows the system to reach equilibrium but risks promoting side reactions (e.g., dehydration of alcohols, polymerization) if

    
     is uncontrolled.
    

This guide moves beyond basic recipes to the mechanistic causality of these parameters.

Module 1: Critical Parameter Analysis (Q&A)

Q1: Why does increasing temperature not always improve my yield?

A: In Fischer esterification, the reaction is reversible and often slightly exothermic or thermoneutral. While increasing


 increases the rate constant 

(getting you to equilibrium faster), it does not shift the equilibrium position favorably for the product.
  • The Trap: If you exceed the boiling point of your alcohol (e.g., Ethanol bp 78°C) without a reflux condenser or pressurized vessel, you lose the reagent required to drive Le Chatelier’s principle.

  • The Fix: Optimal

    
     is exactly at the reflux temperature  of the solvent/alcohol. For higher temperatures (to speed up kinetics), you must switch to Microwave Synthesis  (sealed vessel) to superheat the solvent without loss.
    
Q2: How do I determine the "End Point" (Optimal Reaction Time)?

A: Reaction time is a function of water removal efficiency, not just heating duration.

  • Standard Reflux: 2–4 hours is typical. Beyond 4 hours, if yield hasn't peaked, your catalyst (e.g.,

    
    ) may be deactivated by water accumulation.
    
  • Microwave: 10–20 minutes. The rapid dielectric heating provides immediate activation energy, reducing

    
     by orders of magnitude.
    

Module 2: Optimized Protocols

Protocol A: Standard Reflux (High Reliability)

Best for: Routine lab-scale synthesis (10g – 100g).

The "Dean-Stark" Advantage: This protocol relies on azeotropic distillation.[1] You cannot optimize time (


) if you do not remove water.
  • Setup: 250mL Round Bottom Flask + Dean-Stark Trap + Reflux Condenser.

  • Loading:

    • 1.0 eq Benzoic Acid.[2]

    • 3.0 - 5.0 eq Alcohol (Methanol/Ethanol).

    • Solvent: Toluene or Cyclohexane (creates azeotrope with water).

    • Catalyst: 1-3 mol%

      
       or p-TsOH.
      
  • Temperature: Set oil bath to 110°C (if using Toluene) to ensure vigorous boil. Internal temp will be ~85-90°C.

  • Time: Reflux until water collection in the trap ceases (typically 3–4 hours ).

  • Validation: Monitor via TLC (Solvent: 10% EtOAc/Hexane).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Reaction screening and rapid kinetics.

  • Vessel: 10mL Quartz sealed tube.

  • Loading: 1.0 eq Benzoic Acid + 5.0 eq Alcohol + 10 wt% Acidic Resin (e.g., Amberlyst-15).

  • Parameters:

    • Temperature: 120°C (Superheated region).

    • Pressure Limit: 250 psi.

    • Time: 10 minutes.

  • Result: Yields often >90% due to rapid kinetic acceleration preventing side-reaction windows.

Module 3: Comparative Data & Visualization

Table 1: Temperature vs. Time Efficiency Matrix
MethodTemperature (

)
Reaction Time (

)
Typical YieldKey Constraint
Room Temp Stirring 20–25°C24–48 Hours< 40%Kinetic limitation; equilibrium not reached.
Standard Reflux 65–80°C (EtOH)4–6 Hours65–70%Equilibrium limited by water presence.
Azeotropic Reflux 85–110°C2–3 Hours85–95% Requires Dean-Stark trap setup.
Microwave 120–140°C5–15 Mins 90–98%Scale limited by vessel size.
Visual Workflow: The Optimization Logic

The following diagram illustrates the decision process for selecting


 and 

based on your equipment and yield requirements.

BenzoateOptimization Start Start: Benzoic Acid + Alcohol CheckEquip Check Equipment Available Start->CheckEquip Microwave Microwave Reactor? CheckEquip->Microwave Speed Priority Reflux Standard Glassware? CheckEquip->Reflux Scale Priority MicroPath Set T = 120°C Time = 10 min (Sealed Vessel) Microwave->MicroPath RefluxPath Set T = Boiling Pt + 10°C (Oil Bath) Reflux->RefluxPath HighYield High Yield (>90%) Fast Kinetics MicroPath->HighYield WaterRemoval Is Water Removal Active? (Dean-Stark / Mol Sieves) RefluxPath->WaterRemoval Equilibrium Equilibrium Reached? WaterRemoval->Equilibrium Yes Troubleshoot Troubleshoot: Add Azeotrope Agent Increase Time WaterRemoval->Troubleshoot No (Open System) Stop Stop: Isolate Product Equilibrium->Stop Yield > 85% Equilibrium->Troubleshoot Yield < 85% Troubleshoot->RefluxPath Retry

Figure 1: Decision logic for optimizing reaction conditions. Note that water removal is the critical gatekeeper for yield in non-pressurized systems.

Module 4: Troubleshooting Guide

Issue 1: "My reaction mixture turned black/tarry."
  • Diagnosis: Thermal decomposition or polymerization.

  • Root Cause: Temperature was too high for the specific alcohol used, or the acid catalyst concentration was too high (acting as a dehydrating agent causing charring).

  • Solution:

    • Reduce catalyst load to <1 mol%.

    • Lower oil bath temperature. Ensure it is no more than 20°C above the solvent's boiling point.

Issue 2: "Yield is stuck at ~65% despite refluxing for 24 hours."
  • Diagnosis: Thermodynamic Equilibrium Lock.

  • Root Cause: You have reached the equilibrium constant (

    
    ) for the reaction. Adding more time will not change this.
    
  • Solution: You must disrupt the equilibrium.

    • Add Excess Reagent: Increase Alcohol:Acid ratio to 10:1.

    • Remove Product: Use a Dean-Stark trap to physically remove water, or add 3Å Molecular Sieves to the reaction pot.

Issue 3: "Product smells like the starting alcohol after workup."
  • Diagnosis: Incomplete conversion or poor purification.

  • Root Cause: Reaction time was insufficient at the set temperature (

    
     was too low to overcome activation energy).
    
  • Solution: Check the reflux ring. If the solvent isn't actively dripping back from the condenser, the reaction temperature is effectively room temperature. Insulate the flask with foil.

References

  • CIBTech. The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst under Microwave Heating. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

  • Master Organic Chemistry. Fischer Esterification: The Mechanism. Available at: [Link]

  • ResearchGate. Kinetics of synthesis and hydrolysis of ethyl benzoate over Amberlyst 39. Available at: [Link]

  • Organic Syntheses. Benzyl Benzoate. Coll. Vol. 1, p.104 (1941). Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 4-Methylphenyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

4-Methylphenyl 4-nitrobenzoate (p-Tolyl 4-nitrobenzoate) presents a classic "brick-dust" challenge in organic synthesis and enzymatic assays.[1] Its rigid nitrobenzoate core promotes strong intermolecular


-

stacking, leading to high lattice energy and poor solubility in polar protic media.[1] Conversely, its lipophilic p-tolyl tail restricts solubility in purely aqueous buffers.[1]

This guide addresses the critical failure point: getting the substrate into the reaction phase without precipitation. Whether you are running a lipase hydrolysis assay or scaling up a synthesis, the protocols below prioritize homogeneity and bioavailability.

Troubleshooting Hub: Scenario-Based Solutions

Scenario A: "My substrate precipitates immediately upon addition to the aqueous reaction buffer."

Context: Common in enzymatic assays (e.g., lipase/esterase activity studies) where the reaction must occur in water/buffer.[1]

Root Cause: The "Crash-Out" Effect.[1] You are likely preparing a highly concentrated stock in an organic solvent (e.g., Acetone) and shocking it into a purely aqueous buffer.[1] The sudden change in polarity forces the hydrophobic ester out of solution before it can disperse.[1]

The Fix: The "Gradient Dispersion" Protocol Do not inject pure organic stock directly into static buffer.[1]

  • Switch Solvent: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for your stock solution.[1] These have higher dielectric constants than acetone/ethanol and suppress immediate aggregation.[1]

  • Introduce a Surfactant: Pre-condition your aqueous buffer with 0.1% - 0.5% Triton X-100 or Tween-80 .[1] This creates micelles that solubilize the ester.[1]

  • The "Vortex-Injection" Technique:

    • Start vortexing the buffer before addition.

    • Inject the organic stock slowly into the vortex cone.

    • Limit: Keep final organic solvent concentration

      
       to avoid denaturing enzymes.[1]
      
Scenario B: "I see low yields during chemical synthesis/hydrolysis."

Context: Heterogeneous reaction mixtures (solid-liquid clumps).

Root Cause: Phase Transfer Limitation.[1] If the reagent is a solid clump at the bottom of the flask, the reaction only occurs on the surface area of the crystal.[1]

The Fix: Phase Transfer Catalysis (PTC) If you cannot use a homogeneous solvent system (like THF/Water):[1]

  • Biphasic System: Dissolve the ester in Dichloromethane (DCM) or Toluene .[1]

  • Aqueous Phase: Dissolve your nucleophile (e.g., NaOH, amine) in water.[1]

  • Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1]

    • Mechanism:[1][2][3] The quaternary ammonium salt shuttles the nucleophile into the organic layer, reacting with the fully dissolved ester.[1]

Scenario C: "Recrystallization is failing; the product oils out."

Context: Purification steps.

Root Cause: The solvent polarity gap is too wide, or the temperature drop is too rapid.[1]

The Fix: The "Ethanol-Water Titration" Method [1]

  • Dissolve the crude solid in boiling Ethanol (EtOH) . It should be fully soluble.[1][3][4]

  • Remove from heat.[1]

  • Add hot water dropwise until a faint, persistent turbidity appears.

  • Add one drop of hot ethanol to clear it.[1]

  • Allow to cool to room temperature slowly (wrap flask in foil), then move to

    
    C.
    
    • Why: Slow cooling promotes crystal lattice formation over amorphous "oiling."[1]

Technical Data: Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility RatingApplication Context
Aprotic Polar DMSO Excellent Primary stock solvent for biological assays.[1] Stable.
Aprotic Polar DMF Excellent Alternative to DMSO; easier to remove by washing.[1]
Chlorinated DCM / Chloroform Very Good Ideal for synthesis and biphasic reactions.[1]
Ethers THF Good Good co-solvent; miscible with water but volatile.[1]
Alcohols Ethanol / Methanol Moderate Requires heating.[1][4] Good for recrystallization.[1]
Alkanes Hexane / Heptane Poor Anti-solvent.[1] Use only to force precipitation.[1]
Aqueous Water / PBS Insoluble Requires surfactant or co-solvent (

).[1]

Visualizations: Decision Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on experimental goals (Assay vs. Synthesis).

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Enzymatic/Biological Assay (Aqueous Required) AppType->BioAssay Biological Synthesis Chemical Synthesis (Organic Phase Allowed) AppType->Synthesis Chemical StockSolvent Prepare Stock in DMSO or DMF (100x Concentration) BioAssay->StockSolvent Homogeneous Homogeneous Reaction? Synthesis->Homogeneous BufferPrep Buffer + 0.1% Triton X-100 StockSolvent->BufferPrep Mix Slow Injection with Vortexing BufferPrep->Mix YesHomo Use THF/Water or Dioxane/Water (1:1) Homogeneous->YesHomo Yes NoHomo Biphasic System Required Homogeneous->NoHomo No PTC DCM + Water + TBAB (Catalyst) NoHomo->PTC

Figure 2: The "Gradient Dispersion" Protocol

Caption: Step-by-step workflow to prevent precipitation when introducing hydrophobic esters into aqueous buffers.[1]

DispersionProtocol Step1 1. Dissolve Step1->Step1 Target: 10-50 mM Step2 2. Pre-Condition Step1->Step2 Stock (DMSO) Step2->Step2 Add 0.1% Triton X-100 Step3 3. Kinetic Mix Step2->Step3 Buffer + Surfactant Step3->Step3 Avoid local high conc. Step4 4. Stabilize Step3->Step4 Vortex Injection Step4->Step4 Clear Solution

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone instead of DMSO for my stock solution?

  • Answer: Yes, but with caution. Acetone is volatile and can evaporate during long incubations, changing the substrate concentration.[1] DMSO is non-volatile and stabilizes the solution better, though it can inhibit some sensitive enzymes at

    
    .[1] Always run a "vehicle control" (buffer + solvent only) to check enzyme stability.[1]
    

Q2: My solution turned yellow after dissolving. Is the compound degraded?

  • Answer: Likely, yes.[1] The yellow color is characteristic of 4-nitrophenol (or the nitrophenolate anion), which is the hydrolysis product.[1] If your stock solution is yellow, the ester bond has likely cleaved [1].[1] Ensure your solvent is anhydrous (dry) and store stocks at

    
    C.[1]
    

Q3: What is the maximum solubility in water?

  • Answer: Without a co-solvent, it is effectively zero (

    
    ).[1] You must use a carrier solvent or surfactant.[1] Do not attempt to dissolve the solid directly in water; it will float or clump.[1]
    

Q4: Is this compound light-sensitive?

  • Answer: Nitro compounds can be susceptible to photolytic degradation over time.[1] While not acutely sensitive like silver salts, it is Best Practice to store the solid and solutions in amber vials or wrapped in foil [2].[1]

References

  • ChemicalBook. (2026).[1][5] Methyl 4-nitrobenzoate Properties and Hydrolysis Products. Retrieved from [1]

  • PubChem. (2025).[1][6] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. (2024).[1] Synthesis and Characterization of Nitrobenzoate Derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Methyl 4-nitrobenzoate. Retrieved from [1][5]

Sources

Validation & Comparative

Comparing the antimicrobial efficacy of various benzoate compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and cosmetic preservation, "benzoates" represent two distinct physicochemical classes: the ionic salts of benzoic acid (e.g., Sodium Benzoate) and the alkyl esters of p-hydroxybenzoic acid (Parabens).[1]

While often grouped together, their utility is bifurcated by pH dependence.[2] Sodium Benzoate is a high-solubility, low-potency agent strictly limited to acidic environments (pH < 4.5). Parabens (Methyl-, Propyl-, Butyl-) exhibit inverse solubility-potency relationships; as alkyl chain length increases, antimicrobial potency rises, but aqueous solubility plummets. They remain effective over a broader pH range (4.0–8.0).[3]

This guide objectively compares these compounds, providing experimental MIC (Minimum Inhibitory Concentration) data, mechanistic insights, and a validated protocol for assessment.

The Chemistry of Efficacy: Structure-Activity Relationship (SAR)[4]

To select the correct preservative, one must understand the molecular drivers of their activity: Lipophilicity and Dissociation Constants (pKa) .

The "Weak Acid" Constraint (Benzoic Acid/Sodium Benzoate)

Sodium benzoate is a pro-drug. It is inactive until it converts to undissociated benzoic acid in solution.

  • pKa: ~4.2[4][5][6]

  • Mechanism: Only the uncharged (protonated) acid can diffuse across the microbial cell membrane. Once inside the neutral cytoplasm (pH ~7.0), it dissociates, releasing protons that acidify the interior and disrupt metabolic enzymes (phosphofructokinase).

  • Implication: At pH 6.0, only ~1.5% of benzoic acid is undissociated. It is essentially useless in neutral formulations.

The Alkyl Chain Driver (Parabens)

Parabens possess a phenolic hydroxyl group (pKa ~8.5) rather than a carboxylic acid, making them non-ionic at physiological pH.

  • SAR Rule: Antimicrobial activity increases with alkyl chain length (Methyl < Ethyl < Propyl < Butyl).[7]

  • Trade-off: Aqueous solubility decreases logarithmically with chain length.

    • Methylparaben:[1][2][3][8][9][10][11] Soluble ~0.25% (2500 ppm).

    • Propylparaben:[1][2][10][12] Soluble ~0.04% (400 ppm).

Comparative Efficacy Data

The following data aggregates MIC ranges from standard broth microdilution assays against compendial challenge organisms.

Table 1: Comparative MIC Values (ppm / µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Yeast)A. niger (Mold)Effective pH RangeAqueous Solubility
Sodium Benzoate > 1,000 (pH dependent)2,000 – 5,0001,000 – 2,5002,000 – 5,0002.5 – 4.5High (550,000 ppm)
Benzoic Acid 500 – 1,0001,000 – 2,000500 – 1,5001,000 – 2,0002.5 – 4.5Low (3,400 ppm)
Methylparaben 1,000 – 2,0001,000 – 2,0001,000 – 2,0001,000 – 2,0004.0 – 8.0Moderate (2,500 ppm)
Propylparaben 250 – 500250 – 500125 – 250250 – 5004.0 – 8.0Very Low (400 ppm)
Butylparaben 125 – 250125 – 25060 – 125125 – 2504.0 – 8.0Insoluble (<200 ppm)

Note: Data represents consensus ranges from multiple studies [1, 2, 6]. MICs for Sodium Benzoate are heavily influenced by the pH of the test media.

Mechanisms of Action[2][14][15]

Understanding how these compounds kill is vital for predicting resistance and synergy.

Benzoate vs. Paraben Pathways
  • Benzoates (Acidification): Rely on transmembrane proton gradients. They collapse the Proton Motive Force (PMF).

  • Parabens (Membrane Disruption): Embed into the lipid bilayer, causing leakage of intracellular ions and inhibition of transport systems.

Mechanism_Comparison cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytoplasm (Neutral pH) Benzoate_Ion Benzoate Ion (Inactive) Benzoic_Acid Undissociated Acid (Active) Benzoate_Ion->Benzoic_Acid pH < pKa (4.2) Membrane_Barrier Lipid Bilayer Benzoic_Acid->Membrane_Barrier Passive Diffusion Paraben_Ext Paraben Ester Paraben_Ext->Membrane_Barrier Embeds in Bilayer Acid_Dissoc Acid Dissociation (Release H+) Membrane_Barrier->Acid_Dissoc Enters Cytoplasm Leakage Membrane Leakage (Ions/ATP) Membrane_Barrier->Leakage Disrupts Integrity Enzyme_Inhib Metabolic Inhibition (Phosphofructokinase) Acid_Dissoc->Enzyme_Inhib pH Drop

Figure 1: Mechanistic pathways of Benzoates (Blue/Green path) vs. Parabens (Red/Black path).

Experimental Protocol: Modified Broth Microdilution

Standard CLSI M07 protocols [3] often yield false negatives for weak acid preservatives because standard Mueller-Hinton Broth (MHB) is buffered to pH 7.2–7.4. At this pH, benzoic acid is >99% dissociated and inactive.

The Fix: You must control the media pH to match the intended formulation pH (e.g., pH 4.5 for benzoates).[13]

Protocol Workflow

Reagents:

  • Stock Solutions:

    • Sodium Benzoate: 100 mg/mL in sterile water.

    • Parabens: 10 mg/mL in Propylene Glycol (due to low water solubility).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Buffer: 1M HCl or Citrate Buffer.

Step-by-Step Method:

  • Media Preparation: Split CAMHB into two aliquots. Adjust Aliquot A to pH 4.5 (for Benzoate testing) and Aliquot B to pH 7.0 (for Paraben testing). Filter sterilize.

  • Inoculum Prep: Prepare 0.5 McFarland suspension of challenge organism (S. aureus ATCC 6538). Dilute 1:100 to achieve ~10^6 CFU/mL.

  • Plate Setup: Add 100 µL of adjusted media to a 96-well plate.

  • Serial Dilution: Perform 2-fold serial dilutions of the preservative stock across the plate.

  • Inoculation: Add 100 µL of inoculum to each well (Final volume 200 µL).

  • Incubation: Incubate at 35°C for 24 hours (Bacteria) or 48 hours (Yeast/Mold).

  • Readout: Visual turbidity or OD600 measurement.

Protocol_Flow cluster_prep Preparation Phase cluster_assay Assay Phase Start Start Protocol Stock Prepare Stock Solutions (Benzoate in H2O, Parabens in PG) Start->Stock Media_Adj CRITICAL: Adjust Media pH (pH 4.5 for Benzoates) Stock->Media_Adj Dilution Serial Dilution in 96-Well Plate Media_Adj->Dilution Inoculate Add Inoculum (5x10^5 CFU/mL) Dilution->Inoculate Incubate Incubate 35°C (24-48h) Inoculate->Incubate Readout Determine MIC (No visible growth) Incubate->Readout

Figure 2: Modified Broth Microdilution workflow highlighting the critical pH adjustment step.

Formulation Considerations

When moving from the petri dish to the product, consider these interaction effects:

  • The Solubility Trap: Propylparaben is highly effective but precipitates easily in water.

    • Solution: Use a co-solvent like Propylene Glycol (which also acts as a potentiator) or use the sodium salt form (Sodium Propylparaben). Note: The salt form is alkaline; it will raise formulation pH.[13]

  • Partition Coefficients: In oil-in-water emulsions, parabens migrate into the oil phase, leaving the water phase (where bacteria grow) unprotected.

    • Solution: Calculate the partition coefficient (

      
      ). You may need to add 2-3x the MIC concentration to ensure enough remains in the aqueous phase [5].[13]
      
  • Synergy:

    • Benzoate + Paraben: Sodium benzoate provides fungal protection in the acidic range, while parabens cover Gram-positive bacteria.

    • Methyl + Propyl: The "Paraben Duo" is standard because it balances solubility (Methyl) with potency (Propyl) [6].

References

  • CIBTech. (2014). Antimicrobial Efficacy of Methylparaben and Benzoate Sodium Against Selected Standard Microorganisms.[8]Link

  • National Institutes of Health (NIH). (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms.Link

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[14]Link

  • Cosmetic Ingredient Review (CIR). Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben.Link

  • Sigma-Aldrich. Comparison of Preservatives Used in Various Therapeutic Applications.Link

  • BenchChem. Propylparaben Sodium vs. Methylparaben: A Comparative Analysis of Antimicrobial Efficacy.Link

Sources

Spectroscopic Differentiation of Nitrobenzoate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Ethyl Nitrobenzoates (Ortho-, Meta-, Para- isomers). Application: Pharmaceutical intermediates, metabolic probes, and local anesthetic scaffolds. Core Challenge: Unambiguous structural assignment of positional isomers (1,2-, 1,3-, and 1,4-substitution) which exhibit distinct reactivity and pharmacological profiles despite identical molecular mass (


).

This guide provides a definitive spectroscopic comparison of Ethyl 2-nitrobenzoate (Ortho) , Ethyl 3-nitrobenzoate (Meta) , and Ethyl 4-nitrobenzoate (Para) . By synthesizing data from NMR, IR, and UV-Vis spectroscopies, we establish a self-validating identification workflow for researchers in drug development.

Theoretical Framework: Electronic & Steric Determinants

The spectroscopic signatures of nitrobenzoates are governed by the interplay of Resonance (


) , Inductive (

)
, and Steric effects.
  • Para (1,4): Dominated by Symmetry and Through-Conjugation . The nitro group (

    
    ) and ester group (
    
    
    
    ) are linearly opposed, allowing for maximum
    
    
    -system communication, though both are electron-withdrawing.
  • Meta (1,3): Dominated by Inductive Effects . The resonance nodes of the benzene ring prevent direct conjugation between the two substituents. The spectrum often resembles a perturbed benzene system.

  • Ortho (1,2): Dominated by the Ortho Effect (Steric Inhibition of Resonance) . The bulk of the adjacent nitro and ester groups forces the carbonyl out of the aromatic plane, disrupting conjugation and significantly altering IR and UV profiles.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( NMR)

NMR is the primary tool for differentiation due to distinct symmetry patterns and coupling constants (


).[1]
Comparative Data Table (

NMR in

)
FeatureOrtho (Ethyl 2-nitrobenzoate) Meta (Ethyl 3-nitrobenzoate) Para (Ethyl 4-nitrobenzoate)
Symmetry Low (

typically absent in local environment)
Low (Asymmetric)High (

axis)
Aromatic Signals 4 Distinct Signals 4 Distinct Signals 2 Distinct Signals (AA'XX' system)
Splitting Pattern Complex multiplets (dd, td)Singlet, Doublet, Doublet, TripletTwo "Doublets" (roofing effect common)
Key Shift (

)
H-6 (adj. to COOR) deshielded to ~7.9-8.0 ppmH-2 (Singlet) at ~8.86 ppm (highly deshielded)H-2,6 at ~8.2-8.3 ppm
Coupling (

)


(visible on H-2)

Diagnostic Logic:

  • Count Signals: If 2 aromatic signals

    
    Para .
    
  • Check Splitting: If 4 signals, look for a Singlet (or narrow triplet

    
    ) at high shift (~8.8 ppm).
    
    • Present

      
      Meta  (H-2 is between two EWGs).
      
    • Absent

      
      Ortho  (All protons have at least one ortho neighbor).[2]
      
B. Infrared Spectroscopy (FT-IR)

The Carbonyl (


) stretching frequency is a sensitive probe for conjugation efficiency.
  • Ortho (Steric Shift): The "Ortho Effect" forces the ester group out of the ring plane.

    • Result: Loss of conjugation increases the double-bond character of the carbonyl.

    • Observation: Highest wavenumber (

      
      ), resembling an aliphatic ester.
      
  • Para & Meta (Conjugated): The ester remains planar with the ring.

    • Result: Conjugation lowers the bond order.

    • Observation: Lower wavenumber (

      
      ).
      
C. UV-Vis Spectroscopy[1][6]
  • Para: Exhibits a strong Red Shift (Bathochromic) due to extended

    
    -conjugation across the molecule. 
    
    
    
    is typically longest.
  • Ortho: Exhibits a Blue Shift (Hypsochromic) and reduced intensity (

    
    ). The steric twist breaks the chromophore, isolating the benzene transitions from the carbonyl.
    

Visualization: Differentiation Logic

The following diagram illustrates the logical flow for identifying the isomers based on the data above.

IsomerID start Unknown Nitrobenzoate Sample nmr_step Step 1: 1H NMR Analysis (Aromatic Region) start->nmr_step count_sig Count Aromatic Signals nmr_step->count_sig two_sig 2 Signals (AA'XX') count_sig->two_sig Symmetric four_sig 4 Signals count_sig->four_sig Asymmetric para IDENTIFIED: Para-Isomer (High Symmetry) two_sig->para check_singlet Check for Deshielded Singlet (> 8.5 ppm) four_sig->check_singlet confirm_ir Validation: FT-IR C=O Stretch para->confirm_ir Expect Low ν (1720 cm-1) singlet_yes Singlet Present (H-2) check_singlet->singlet_yes singlet_no No Singlet (Multiplets only) check_singlet->singlet_no meta IDENTIFIED: Meta-Isomer (Inductive Effect) singlet_yes->meta ortho IDENTIFIED: Ortho-Isomer (Steric Effect) singlet_no->ortho ortho->confirm_ir Expect High ν (1740 cm-1)

Caption: Decision tree for the structural assignment of nitrobenzoate isomers using NMR signal counting and chemical shift analysis, validated by IR carbonyl stretching frequencies.

Experimental Protocol: Standardized Profiling Workflow

To ensure reproducibility in drug development pipelines, follow this self-validating protocol.

Materials
  • Solvent: Chloroform-d (

    
    , with 
    
    
    
    ).
  • Concentration:

    
     sample in 
    
    
    
    solvent.
  • Instrumentation:

    
     NMR (min), FT-IR (ATR or KBr pellet).
    
Procedure
  • Sample Preparation (NMR):

    • Dissolve

      
       of the nitrobenzoate ester in 
      
      
      
      .
    • Critical Step: Filter the solution through a cotton plug into the NMR tube to remove undissolved particulates that cause line broadening.

    • Equilibrate at

      
       in the probe for 5 minutes.
      
  • Acquisition (NMR):

    • Pulse sequence: Standard zg30 or equivalent.

    • Scans: 16 (sufficient for this concentration).

    • Processing: Apply exponential multiplication (

      
      ) before Fourier Transform. Phase correct manually for the aromatic region.
      
  • Data Analysis (Validation Check):

    • Integrate the aromatic region (

      
      ). Total integral must normalized to 4H.
      
    • Para Check: If the integral ratio is 2:2, confirm Para.

    • Meta Check: Locate the singlet at

      
      . Verify integral is 1H.
      
    • Ortho Check: Verify absence of singlet and presence of complex multiplets.

  • Secondary Confirmation (IR):

    • Place neat oil/solid on ATR crystal.

    • Acquire 4 scans at

      
       resolution.
      
    • Checkpoint: If NMR indicates Ortho but IR shows

      
      , suspect sample hydrolysis (free acid) or contamination.
      

References

  • National Institutes of Health (PubChem). Ethyl 3-nitrobenzoate (CID 69261) Spectral Data. [Link]

  • National Institutes of Health (PubChem). Ethyl 2-nitrobenzoate (CID 69123) Spectral Data. [Link]

  • Michigan State University (Chemistry). Infrared Spectroscopy: Carbonyl Stretching Frequencies. [Link]

Sources

Effect of solvent choice on the reaction kinetics of 4-nitrobenzoate formation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of solvent choice on the reaction kinetics of 4-nitrobenzoate formation. Content Type: Publish Comparison Guides.

Optimizing Reaction Rates via Solvation Thermodynamics
Executive Summary

In the synthesis and degradation analysis of benzoate derivatives, solvent selection is not merely a matter of solubility; it is a decisive kinetic switch. This guide compares the kinetic performance of three distinct solvent systems—Pure Water , Protic Organic Mixtures (Ethanol/Water) , and Polar Aprotic Mixtures (DMSO/Water) —on the formation of 4-nitrobenzoate via alkaline hydrolysis (saponification) of ethyl 4-nitrobenzoate.

Key Takeaway: While protic co-solvents like ethanol are traditional choices for solubilizing esters, they often retard reaction rates due to ground-state stabilization of the nucleophile. In contrast, polar aprotic solvents like DMSO can accelerate the reaction rate by orders of magnitude (



fold) by "desolvating" the hydroxide ion, creating a "naked" and hyper-reactive nucleophile.
Mechanistic Insight: The Solvation Switch

To understand why solvents drastically alter the kinetics of 4-nitrobenzoate formation, we must look beyond the reactants and analyze the Transition State (TS) relative to the Ground State (GS) .

The reaction follows a


 mechanism  (Bimolecular, Base-catalyzed, Acyl-oxygen cleavage):
  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon of ethyl 4-nitrobenzoate.
    
  • Intermediate Formation: A tetrahedral anionic intermediate is formed (often the rate-determining step).

  • Collapse: The intermediate collapses, expelling ethoxide and forming the 4-nitrobenzoate ion.

Visualizing the Mechanism

ReactionMechanism cluster_solvation Solvent Effect on OH⁻ (Nucleophile) Reactants Reactants (Ethyl 4-nitrobenzoate + OH⁻) TS Transition State (Tetrahedral Intermediate) Reactants->TS k (Rate Constant) Products Products (4-Nitrobenzoate⁻ + Ethanol) TS->Products Fast Water Water (Protic) Forms H-bonds with OH⁻ STABILIZES Ground State (Slower Reaction) DMSO DMSO (Aprotic) Poor solvation of OH⁻ DESTABILIZES Ground State (Faster Reaction)

Figure 1: The reaction pathway and the differential impact of solvent on the nucleophile (


). Protic solvents stabilize the reactant (

), increasing the activation energy barrier.
Comparative Performance Analysis

The following table summarizes the kinetic behavior of 4-nitrobenzoate formation across different solvent environments. Data trends are derived from standard kinetic studies of p-nitrobenzoate esters [1, 2, 3].

FeatureWater (Baseline) Ethanol-Water (Protic Mix) DMSO-Water (Aprotic Mix)
Solvent Type Polar ProticPolar Protic MixturePolar Aprotic Mixture
Dielectric Constant (

)
~78~24–78 (decreases with EtOH)~46–78 (decreases with DMSO)
Nucleophile State Heavily Solvated (H-bonded)Solvated"Naked" / Desolvated
Reaction Rate (

)
Baseline (

)
Decreased (0.5 – 0.8

)
Accelerated (


)
Activation Energy (

)
ModerateOften HigherSignificantly Lower
Primary Driver H-bonding stabilizes


drop destabilizes TS
GS Destabilization of

Detailed Comparison

1. The Protic Pitfall (Ethanol-Water): Adding ethanol to water is often necessary to solubilize the organic ester. However, as the mole fraction of ethanol increases, the reaction rate typically decreases [1].

  • Why? Although the dielectric constant drops (which theoretically could favor charge neutralization), the dominant factor is that water preferentially solvates the transition state better than the ethanol-rich bulk. Furthermore, ethanol does not significantly desolvate the hydroxide ion compared to water.

2. The Aprotic Accelerator (DMSO-Water): Adding DMSO creates a dramatic kinetic enhancement.[1] In mixtures with high DMSO content (>60%), the rate constant skyrockets [2, 3].

  • Why? DMSO is a dipolar aprotic solvent.[1] It solvates cations (like

    
    ) effectively via its oxygen atom but repels anions (like 
    
    
    
    ) due to its bulky methyl groups and lack of H-bond donors.
  • Result: The

    
     ion has a higher chemical potential (it is "uncomfortable" and energetic). Simultaneously, the large, charge-delocalized transition state is polarizable and stabilized by DMSO via dispersion forces. This combination—Ground State Destabilization + Transition State Stabilization —lowers the activation energy (
    
    
    
    ) massively.
Experimental Protocol: Kinetic Assay

This protocol describes the spectrophotometric monitoring of 4-nitrobenzoate formation.[2][3]

Objective: Determine the pseudo-first-order rate constant (


) in varying solvent mixtures.
Materials
  • Substrate: Ethyl 4-nitrobenzoate (Stock:

    
     M in pure Acetonitrile or Ethanol).
    
  • Nucleophile: NaOH (Stock: 0.1 M in Water).

  • Solvents: HPLC-grade Water, Ethanol, DMSO.

  • Instrument: UV-Vis Spectrophotometer with temperature control (

    
    C).
    
Workflow Diagram

Protocol Step1 1. Preparation Prepare 50mL solvent mixtures: (A) 50% EtOH/Water (B) 50% DMSO/Water Step2 2. Baseline Correction Blank the UV-Vis with the respective solvent mixture. Step1->Step2 Step3 3. Reaction Initiation Add 2.9 mL Solvent + 0.1 mL NaOH Equilibrate to 25°C. Inject 10 µL Ester Stock. Step2->Step3 Step4 4. Monitoring Track Absorbance at 270 nm (Formation of Benzoate Ion) Interval: 10s for 15 mins. Step3->Step4 Step5 5. Data Analysis Plot ln(A_inf - A_t) vs Time. Slope = -k_obs Step4->Step5

Figure 2: Step-by-step kinetic assay workflow for determining solvent effects.

Step-by-Step Procedure
  • Wavelength Selection:

    • Scan the spectrum of Ethyl 4-nitrobenzoate (

      
       nm). 
      
      
      
      nm.
    • Scan the spectrum of 4-nitrobenzoate (product). The spectra will differ due to the loss of the ethyl group and ionization of the carboxylate.

    • Select a wavelength where the change in absorbance (

      
      ) is maximal (typically monitoring the product formation or reactant loss at ~270–285 nm). Note: Unlike p-nitrophenyl esters which release yellow p-nitrophenolate (400 nm), ethyl esters require UV monitoring.
      
  • Run Execution:

    • Control (Water/EtOH): Mix 1.5 mL Ethanol + 1.5 mL Water (containing 0.01 M NaOH).

    • Test (Water/DMSO): Mix 1.5 mL DMSO + 1.5 mL Water (containing 0.01 M NaOH).

    • Add ester stock (final conc ~

      
       M) to initiate.
      
    • Rapid Mixing: Invert cuvette 3 times (do not vortex vigorously to avoid bubbles).

  • Calculation:

    • Since

      
      , the reaction is Pseudo-First-Order .
      
    • Plot

      
       vs. time (
      
      
      
      ).[1]
    • The slope of the line is

      
      .
      
    • Calculate the second-order rate constant:

      
      .
      
Troubleshooting & Optimization
IssueCauseSolution
Non-linear Kinetics Ester insolubility (precipitation)Increase organic co-solvent ratio or decrease ester concentration.
Too Fast to Measure High DMSO contentUse "Stopped-Flow" instrumentation or reduce

and temperature.
Drifting Baseline Temperature fluctuationsEnsure cuvette holder is thermostatted to

C.
Spectral Overlap Reactant/Product similarityUse derivative spectroscopy or ensure

is at the point of maximum

.
References
  • Tomar, S. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Link

  • Um, I. H., & Kim, S. (2021).[1] Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures. Canadian Journal of Chemistry.[1] Link

  • Buncel, E., & Wilson, H. (1979).[1] Physical Organic Chemistry of Transition States in Protic and Aprotic Solvents. Accounts of Chemical Research. Link

  • Ramishvili, T., et al. (2021).[4] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Advances in Chemical Engineering and Science. Link

Sources

Benchmarking the biological activity of 4-Methylphenyl 4-nitrobenzoate against known standards.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks the biological activity of 4-Methylphenyl 4-nitrobenzoate (also known as p-tolyl p-nitrobenzoate). This analysis positions the compound not merely as a chemical intermediate, but as a bioactive ester with specific antimicrobial and potential metabolic-inhibitory properties.

Content Type: Technical Comparison Guide Subject: this compound (CAS: 15024-11-0) Primary Application: Antimicrobial Research & Metabolic Enzyme Inhibition

Executive Technical Summary

This compound is a lipophilic ester derivative of 4-nitrobenzoic acid. While often utilized as a crystalline intermediate in organic synthesis, recent evaluations have highlighted its biological utility as a lipophilic prodrug and disinfecting agent .

Unlike free 4-nitrobenzoic acid, which is ionized at physiological pH and has poor membrane permeability, the 4-methylphenyl ester moiety confers significant lipophilicity (LogP ~3.8). This structural modification facilitates passive diffusion across bacterial cell walls. Once intracellular, the compound is susceptible to enzymatic hydrolysis, releasing the active 4-nitrobenzoate anion—a known competitive inhibitor of 4-hydroxybenzoate polyprenyltransferase (COQ2) , a critical enzyme in the Coenzyme Q biosynthesis pathway.

This guide benchmarks its performance against the clinical standard Ciprofloxacin and the parent metabolite 4-Nitrobenzoic acid .

Chemical Identity & Properties

Before analyzing biological data, the physicochemical parameters defining its bioavailability are established.

PropertyValueRelevance to Bioactivity
IUPAC Name (4-methylphenyl) 4-nitrobenzoate--
Molecular Weight 257.24 g/mol Optimal range for small-molecule diffusion.
LogP (Predicted) 3.8High lipophilicity; excellent membrane penetration but low aqueous solubility.
H-Bond Donors 0Enhances passive transport (Lipinski’s Rule of 5 compliant).
H-Bond Acceptors 4Interactions with esterase active sites.
Melting Point 96–98 °CStable solid for formulation.

Benchmarking Biological Activity

The following data compares the in vitro antimicrobial efficacy of this compound against standard controls. Data is synthesized from comparative studies on nitrobenzoate derivatives.[1][2][3]

Experiment A: Antibacterial Efficacy (MIC Values)

Assay Type: Broth Microdilution Target Organisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

CompoundClassMIC (S. aureus)MIC (E. coli)Activity Classification
This compound Nitrobenzoate Ester128 µg/mL (5×10⁻⁴ M)>256 µg/mL Moderate / Disinfectant
Ciprofloxacin Fluoroquinolone (Standard)0.5 – 1.0 µg/mL0.015 – 0.03 µg/mLHigh / Clinical Grade
4-Nitrobenzoic Acid Parent Acid>500 µg/mL>500 µg/mLInactive (Poor uptake)

Technical Insight:

  • Potency Gap: The compound is approximately 100-fold less potent than Ciprofloxacin. It is not a candidate for systemic antibiotic therapy but shows promise as a surface disinfectant or topical antiseptic where higher concentrations are permissible.

  • Gram-Selectivity: Activity is more pronounced against Gram-positive bacteria (S. aureus). The outer membrane of Gram-negative bacteria (E. coli) likely acts as a barrier to this highly lipophilic ester, or efflux pumps are more effective against it.

  • Prodrug Advantage: The ester shows significantly higher activity than the parent acid (4-nitrobenzoic acid), validating the "lipophilic masking" strategy to enhance cellular uptake.

Experiment B: Metabolic Inhibition (Mechanism of Action)

Target: Mammalian/Bacterial Coenzyme Q Biosynthesis. Mechanism: Inhibition of COQ2 (4-hydroxybenzoate polyprenyltransferase).[4]

CompoundIC50 (COQ2 Inhibition)Mechanism Type
4-Nitrobenzoate (Active Metabolite) ~10 – 50 µMCompetitive Inhibition
This compound N/A (Requires Hydrolysis)Prodrug Delivery

Mechanistic Pathway Visualization

The biological activity relies on a two-step activation process: Permeation followed by Bio-activation .

BioactivityMechanism cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol Compound 4-Methylphenyl 4-nitrobenzoate (Lipophilic Ester) Diffusion Passive Diffusion (Driven by LogP 3.8) Compound->Diffusion Esterase Esterase/Lipase Hydrolysis Diffusion->Esterase ActiveMetabolite 4-Nitrobenzoate (Anion) Esterase->ActiveMetabolite Releases p-cresol Target Target: COQ2 Enzyme (Polyprenyltransferase) ActiveMetabolite->Target Competitive Binding Effect Inhibition of Coenzyme Q Biosynthesis (Respiratory Collapse) Target->Effect

Caption: Activation pathway of this compound. The lipophilic ester crosses the membrane and is hydrolyzed to the active 4-nitrobenzoate inhibitor.

Experimental Protocols

To replicate the benchmarking data, the following standardized protocols are recommended.

Protocol A: Synthesis of this compound

Rationale: High-purity compound is required for accurate biological screening.

  • Reagents: Dissolve p-cresol (10 mmol) in 10 mL of 10% ethanolic NaOH.

  • Addition: Add 4-nitrobenzoyl chloride (10 mmol) dropwise to the solution with constant stirring at room temperature (25°C).

  • Reaction: Stir for 2–3 hours. The reaction is exothermic; maintain temperature below 40°C.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate will form.

  • Purification: Filter the solid. Wash sequentially with 5% NaHCO₃ (to remove unreacted acid) and distilled water.

  • Recrystallization: Recrystallize from ethanol to obtain pale yellow crystals (M.P. 96–98°C).

  • Validation: Confirm structure via ¹H-NMR (Characteristic methyl singlet at ~2.3 ppm).

Protocol B: Agar Well Diffusion Assay

Rationale: Rapid screening of antibacterial potential.

  • Preparation: Prepare Mueller-Hinton Agar plates inoculated with 100 µL of standardized bacterial suspension (0.5 McFarland).

  • Wells: Punch 6mm wells into the agar using a sterile cork borer.

  • Solutions: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Loading: Add 50 µL of the test solution to the well.

    • Positive Control: Ciprofloxacin (10 µg/mL).

    • Negative Control: Pure DMSO.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

    • Expected Result: ZOI of 10–14 mm for the test compound vs. 25–30 mm for Ciprofloxacin.

References

  • Gopiwad, P., et al. (2024).[2] Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry.

  • Forsman, U., et al. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Journal of Experimental Biology/PubMed.

  • PubChem Database. (2025).[5] Compound Summary: this compound (CID 347154).[5] National Center for Biotechnology Information.

  • Matin, M.M., et al. (2015).[2] Comparative antibacterial activities of some monosaccharide and disaccharide benzoates. Orbital: The Electronic Journal of Chemistry.

Sources

A Senior Application Scientist's Guide to Computational Modeling of 4-Nitrophenyl Compounds: A DFT-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, 4-nitrophenyl (4-NP) compounds represent a class of molecules with significant dual-use potential. On one hand, they are recognized as priority environmental pollutants due to their toxicity and persistence[1][2]. On the other, their inherent electronic asymmetry, arising from the electron-donating and withdrawing nature of their substituents, makes them exemplary candidates for applications in non-linear optics (NLO) and as precursors for pharmaceuticals[1][2][3][4]. Understanding and predicting the behavior of these molecules at a quantum level is paramount for both mitigating their environmental impact and harnessing their technological potential.

This guide provides an in-depth comparison of computational methodologies, centered on Density Functional Theory (DFT), for the characterization of 4-nitrophenyl compounds. We will move beyond a mere recitation of methods to a critical evaluation of different computational protocols, explaining the causality behind methodological choices and providing the data to support them. Our focus is on empowering you to select the most appropriate computational strategy for your research objectives, whether they involve predicting spectroscopic properties, evaluating NLO potential, or assessing biological activity.

Pillar 1: The Rationale of Method Selection in DFT Studies

The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. This combination, often referred to as the "level of theory," dictates the balance between computational cost and predictive accuracy. For 4-nitrophenyl systems, which are characterized by π-conjugation and charge transfer phenomena, this choice is particularly critical.

Comparing Functionals: A Balancing Act

The landscape of DFT functionals is vast, but for organic molecules like 4-NP derivatives, they can be broadly categorized.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These are the workhorses of computational organic chemistry. B3LYP, in particular, is widely used for its robust performance in predicting the geometries and vibrational frequencies of organic compounds[5][6][7]. For instance, studies on 4-nitrophenol have shown that geometric parameters calculated with B3LYP/6-311+G are in good agreement with experimental X-ray diffraction data[7]. PBE0 often provides a better description of electronic excitations, making it a suitable choice for simulating UV-Vis spectra[8].

  • Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97XD): These functionals are specifically designed to handle long-range electron interactions, which are crucial for accurately predicting charge-transfer excitations and NLO properties[9]. For molecules with significant donor-π-acceptor character, such as many 4-NP derivatives designed for NLO applications, range-separated functionals often outperform standard hybrids in calculating hyperpolarizabilities[9].

  • M06 Suite of Functionals (e.g., M06-2X): Developed by the Truhlar group, these meta-hybrid GGA functionals are parameterized to provide good performance across a wide range of applications, including thermochemistry, kinetics, and non-covalent interactions. M06-2X, with its high percentage of Hartree-Fock exchange, is particularly well-suited for studying main-group chemistry and systems with significant electronic delocalization.

The choice of functional is not arbitrary; it is a hypothesis about the electronic nature of the system. For routine geometry optimizations and vibrational analysis of simple 4-NP compounds, B3LYP offers a reliable and computationally efficient starting point. However, for investigating NLO properties or excited-state dynamics, a range-separated functional like CAM-B3LYP is the more authoritative choice.

The Role of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals.

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are ubiquitous in computational studies. The "6-31G" describes the core and valence electrons. The addition of "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic electron density in bonded atoms. For systems where anions or weak interactions are important, diffuse functions, denoted by "+", should be added (e.g., 6-311++G(d,p)) to allow for a more accurate description of the electron density far from the nuclei[7].

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. While more computationally expensive, they are the gold standard for high-accuracy calculations.

For most applications involving 4-nitrophenyl compounds, a Pople-style basis set like 6-311++G(d,p) provides a good compromise between accuracy and computational cost.

Considering the Environment: Solvation Models

Many properties of 4-NP compounds are studied in solution. Computational models must, therefore, account for the influence of the solvent.

  • Implicit Solvation Models (e.g., PCM, SMD): The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular choices[10]. These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of solvation.

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally demanding but necessary when specific molecule-solvent interactions, such as hydrogen bonding, are expected to play a crucial role in the chemistry being studied[8]. Time-dependent DFT calculations have suggested that for some nitrophenols, explicit solvent interactions can significantly influence excited-state reactivity[8].

Pillar 2: Comparative Analysis of Predicted Properties

The utility of a computational model is determined by its ability to accurately predict experimentally observable properties. Here, we compare how different DFT approaches perform in characterizing key features of 4-nitrophenyl compounds.

Molecular Geometry and Vibrational Frequencies

A reliable prediction of the molecular geometry is the foundation of any subsequent property calculation. For 4-nitrophenol, DFT calculations have been shown to reproduce experimental bond lengths and angles with high fidelity.

ParameterExperimental (XRD)Calculated (B3LYP/6-311+G)
C1-C2 Bond Length (Å)1.3911.393
C4-N1 Bond Length (Å)1.4581.455
O1-C1-C6 Bond Angle (°)118.0118.2
(Data synthesized from reference[7])

Vibrational frequency calculations are crucial for confirming that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. DFT methods are generally very effective at predicting vibrational modes, though the calculated frequencies are often systematically overestimated. This is typically corrected by applying a scaling factor.

Electronic Structure: The Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and the electronic absorption spectrum of the molecule[7][11][12].

A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more easily excitable. For 4-nitrophenyl derivatives, the HOMO is typically localized on the electron-donating part of the molecule (the phenyl ring and the hydroxyl or amino group), while the LUMO is concentrated on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is a hallmark of charge-transfer systems[11].

CompoundFunctional/Basis SetHOMO (eV)LUMO (eV)Gap (eV)
4-NitrophenolB3LYP/6-311+G-9.42-5.663.76
(Data from reference[7])
Non-Linear Optical (NLO) Properties

The interest in 4-nitrophenyl compounds for NLO applications stems from their large molecular hyperpolarizabilities (β), a measure of the second-order NLO response[3][4]. These properties are highly sensitive to the electronic structure and require accurate computational methods. Organic molecules with donor-π-acceptor (D-π-A) motifs are of significant interest for these applications[3][13]. The nitro group serves as an excellent acceptor, making 4-NP derivatives promising NLO candidates[6][14][15].

Calculations of hyperpolarizability are particularly sensitive to the choice of functional and basis set. As mentioned, range-separated functionals and the inclusion of diffuse functions in the basis set are often necessary for reliable predictions. The calculated hyperpolarizability of 4-NP derivatives is often compared to that of urea, a standard reference material for NLO studies[9][15].

CompoundFunctional/Basis SetFirst Hyperpolarizability (β₀) (esu)
M1 (a pyrazoline derivative)B3LYP/6-31G(d,p)5.21 x 10⁻³⁰
M6 (a pyrazoline derivative with two NO₂ groups)B3LYP/6-31G(d,p)7.26 x 10⁻³⁰
Urea (reference)~0.37 x 10⁻³⁰
(Data synthesized from reference[6])

The data clearly shows that the addition of a second nitro group in compound M6 enhances the NLO properties, a predictable outcome that is quantitatively confirmed by the DFT calculations[6].

Molecular Docking and Bioactivity

In the context of drug development, DFT is often paired with molecular docking to investigate the potential of 4-nitrophenyl derivatives as therapeutic agents[14][15][16][17]. DFT is used to obtain an accurate, low-energy 3D structure of the ligand (the 4-NP compound). This optimized structure is then "docked" into the binding site of a target protein to predict the binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions)[16]. Studies have shown that 4-nitrophenyl derivatives can exhibit good binding affinities to targets like aldose reductase, suggesting their potential for development as inhibitors in diabetes-related complications[17]. Molecular electrostatic potential (MEP) analysis, derived from the DFT calculation, is also a valuable tool for predicting how a molecule will interact with a biological receptor[7][9][14].

Pillar 3: Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of computational research, detailed and transparent protocols are essential.

Protocol 1: DFT Geometry Optimization and Frequency Calculation of 4-Nitrophenol

This protocol outlines the steps for a standard DFT calculation using the Gaussian software package, a widely used tool in computational chemistry[5].

  • Molecule Building: Construct the 4-nitrophenol molecule using the GaussView graphical interface or by providing Cartesian coordinates in an input file.

  • Input File Generation:

    • Route Section (#p): This line specifies the core instructions for the calculation. For a geometry optimization followed by a frequency calculation, it would be: #p B3LYP/6-311++G(d,p) Opt Freq.

      • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

      • Opt: Keyword to request a geometry optimization to find the lowest energy structure.

      • Freq: Keyword to request a frequency calculation, which will be performed on the optimized geometry.

    • Title Section: A brief, descriptive title for the calculation.

    • Charge and Multiplicity: For neutral 4-nitrophenol, this will be 0 1 (charge 0, spin multiplicity 1).

    • Molecular Specification: The atomic symbols and their Cartesian coordinates.

  • Execution: Submit the input file to the Gaussian program[5].

  • Output Analysis:

    • Convergence: Verify that the geometry optimization converged successfully. Look for the "Stationary point found" message in the output file.

    • Energy: The final electronic energy will be reported[5].

    • Optimized Geometry: The final, optimized coordinates of the molecule are provided.

    • Frequencies: Check the results of the frequency calculation. For a minimum energy structure, all vibrational frequencies should be positive (real). The presence of imaginary frequencies indicates a transition state or a higher-order saddle point. The output will also contain IR intensities and Raman activities, which can be used to simulate the respective spectra[18].

Protocol 2: Molecular Docking of a 4-Nitrophenyl Derivative

This protocol provides a general workflow for molecular docking using a tool like AutoDock Vina[16].

  • Ligand Preparation:

    • Obtain the 3D structure of the 4-nitrophenyl compound. This should be the low-energy conformer obtained from a DFT optimization (see Protocol 1).

    • Save the structure in a suitable format (e.g., .pdb or .mol2).

    • Use a preparation script (e.g., in AutoDockTools) to assign charges and define rotatable bonds.

  • Receptor Preparation:

    • Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms.

    • Assign charges.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the protein. The size of the box should be large enough to accommodate the ligand in various orientations.

  • Docking Simulation:

    • Run the docking program (e.g., AutoDock Vina), providing the prepared ligand and receptor files, and the grid box parameters as input[16].

    • The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • Visualize the top-ranked poses in the context of the protein's binding site using software like UCSF Chimera or Discovery Studio Visualizer[16].

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for the most favorable poses to understand the basis of the binding affinity.

Visualizing Computational Workflows

To clarify the relationships between these computational steps, diagrams are invaluable.

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Property Analysis cluster_advanced Further Applications mol_build Build Initial Molecular Structure level_theory Select Level of Theory (Functional & Basis Set) mol_build->level_theory Define computational approach geom_opt Geometry Optimization level_theory->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Use optimized geometry docking Molecular Docking geom_opt->docking Use optimized ligand structure tddft TD-DFT for Excited States geom_opt->tddft Use optimized ground-state structure verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min thermo Thermodynamic Properties verify_min->thermo If minimum is confirmed spectra Simulate Spectra (IR, Raman) verify_min->spectra If minimum is confirmed electronic Electronic Properties (HOMO, LUMO, MEP) verify_min->electronic If minimum is confirmed nlo NLO Properties (β, γ) verify_min->nlo If minimum is confirmed NLO_Concept cluster_molecule D-π-A Molecule Donor Electron Donor (-OH, -NH2) Pi_Bridge π-Conjugated Bridge (Phenyl Ring) Donor->Pi_Bridge Intramolecular Charge Transfer (ICT) Acceptor Electron Acceptor (-NO2) Pi_Bridge->Acceptor Intramolecular Charge Transfer (ICT) ICT_Node Enhanced ICT NLO_Response Large Molecular Hyperpolarizability (β) ICT_Node->NLO_Response

Caption: The Donor-π-Acceptor (D-π-A) principle for enhancing NLO properties.

Conclusion and Future Outlook

Computational modeling, with DFT at its core, provides an indispensable toolkit for the rational design and analysis of 4-nitrophenyl compounds. By carefully selecting the level of theory and applying a systematic workflow, researchers can reliably predict a wide range of molecular properties, from ground-state geometries to excited-state behavior and biological interactions. As this guide has demonstrated, the choice of functional and basis set is not a trivial decision but a critical step that must be guided by the specific research question. For general-purpose studies, B3LYP remains a robust choice, while for specialized applications like NLO, range-separated functionals are superior.

The synergy between DFT and methods like molecular docking will continue to accelerate the discovery of novel 4-NP derivatives for applications in materials science and medicine. Future work will likely focus on the development of more accurate and efficient computational methods, particularly for describing complex environments and dynamic processes, further bridging the gap between theoretical prediction and experimental reality.

References

  • Omotayo, I. A., Banjo, S. E., & Emmanuel, O. T. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University Medical Sciences. Available at: [Link]

  • Reta, N., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]

  • Krasavin, M., et al. (2024). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • McFall, A. S., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link]

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  • Tadesse, S., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory, Anti-ulcer, and Anti-oxidant Agents. Journal of Inflammation Research. Available at: [Link]

  • Niazi, A., et al. (2022). Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations. Chemical Methodologies. Available at: [Link]

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  • Omotayo, I. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. DSpace JSPUI. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylphenyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Methylphenyl 4-nitrobenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for related chemical structures and general principles of hazardous waste management.

Hazard Assessment and Characterization

Nitroaromatic compounds can be toxic and are often considered environmental pollutants.[1][2] Some are known to be harmful to aquatic life with long-lasting effects.[3] For instance, related compounds like Methyl 4-nitrobenzoate are classified as harmful to aquatic life.[3] Therefore, it is crucial to prevent the release of this compound into the environment.[3] Direct disposal into sanitary sewer systems or general trash is strictly prohibited.[4]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionSource
Acute Aquatic ToxicityHarmful to aquatic life with long-lasting effects.[3]
Skin/Eye IrritationMay cause irritation upon contact.[5]
InhalationAvoid breathing dust, as it may cause respiratory irritation.[6][7]

Although some safety data sheets for similar compounds do not classify them as hazardous under the US OSHA Hazard Communication Standard, it is best practice to handle all research chemicals with care.[6][8]

Regulatory Compliance

The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal procedures comply with the guidelines set forth by your institution's Environmental Health and Safety (EHS) department, which will be aligned with these regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe collect Step 2: Segregate and Collect Waste in a Labeled, Sealed Container ppe->collect characterize Step 3: Characterize Waste (Solid, Non-hazardous but requires precautions) collect->characterize disposal_options Step 4: Choose Disposal Method characterize->disposal_options direct_disposal Option A: Direct Disposal via EHS (Recommended for most labs) disposal_options->direct_disposal Standard Protocol chemical_treatment Option B: Chemical Treatment (Requires additional risk assessment) disposal_options->chemical_treatment Lab-Specific Protocol transfer_to_ehs Transfer to Institutional EHS/ Licensed Waste Contractor direct_disposal->transfer_to_ehs hydrolysis Alkaline Hydrolysis Procedure chemical_treatment->hydrolysis end End: Compliant Disposal transfer_to_ehs->end neutralize Neutralize Hydrolysis Products hydrolysis->neutralize dispose_liquid Dispose of Neutralized Solution as Aqueous Waste via EHS neutralize->dispose_liquid dispose_liquid->end

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Procedures

Part A: Immediate Safety and Collection (Mandatory)

This initial phase is critical for ensuring personnel safety and proper waste containment.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves. Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Segregation

  • Collect all solid this compound waste, including any contaminated materials like weighing paper or paper towels, in a dedicated, chemically compatible container.

  • The container should be clearly labeled with the full chemical name: "this compound".

  • Ensure the container is kept securely sealed when not in use to prevent the release of dust or vapors.[6]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

Part B: Disposal Methodologies

This is the most straightforward and highly recommended method for research laboratories.

Procedure:

  • Ensure the waste container is properly labeled and sealed as described in Part A.

  • Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • EHS personnel are trained to handle and dispose of chemical waste in compliance with all regulations, likely through high-temperature incineration by a licensed hazardous waste disposal contractor.[9]

For scenarios where chemical transformation to a less hazardous state is desired prior to disposal, alkaline hydrolysis can be employed. This process, known as saponification, breaks the ester bond, yielding 4-nitrobenzoic acid and 4-methylphenol.[10][11]

Causality: Basic hydrolysis is an irreversible reaction that proceeds to completion, making it an effective method for chemical degradation.[10][12]

Experimental Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction:

    • For every 1 gram of this compound waste, add 10 mL of a 2 M sodium hydroxide (NaOH) solution.

    • Slowly heat the mixture to reflux with gentle stirring.

    • Maintain reflux for approximately 2-3 hours to ensure complete hydrolysis. The reaction is complete when the solid ester has fully dissolved.

  • Cooling and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully neutralize the resulting solution by adding a dilute acid (e.g., 1 M HCl) dropwise while monitoring the pH with a pH meter or pH paper. The goal is to reach a neutral pH (around 7.0). This step will convert the sodium salts of the products into 4-nitrobenzoic acid and 4-methylphenol.

  • Final Disposal:

    • The neutralized aqueous solution should be collected in a properly labeled waste container.

    • The container should be labeled with the names of the contents (e.g., "Aqueous waste containing 4-nitrobenzoic acid and 4-methylphenol").

    • Dispose of this aqueous waste through your institution's EHS department.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal.[4][6] Avoid generating dust.[6]

    • Wash the spill area with soap and water.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-4-phenyl pentanone vetikon (Symrise). Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-phenyl ester. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

  • ResearchGate. (2009). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Regulations.gov. (2024, August 20). Significant New Use Rules on Certain Chemical Substances (24-1.5 e). Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • K&L Gates HUB. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • Reddit. (2025, September 9). 2-nitrophenol waste. Retrieved from [Link]

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  • Leah4sci. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.